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  • Product: 2-(Bromomethyl)-5-methoxypyridine hydrochloride
  • CAS: 1803582-27-5

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Synthesis of 2-(Bromomethyl)-5-methoxypyridine Hydrochloride

Abstract This technical guide provides a comprehensive overview of a reliable and efficient synthetic pathway for the preparation of 2-(Bromomethyl)-5-methoxypyridine hydrochloride, a key intermediate in the development...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of a reliable and efficient synthetic pathway for the preparation of 2-(Bromomethyl)-5-methoxypyridine hydrochloride, a key intermediate in the development of novel pharmaceutical agents. The described methodology focuses on a two-step sequence commencing with the bromination of (5-methoxypyridin-2-yl)methanol, followed by the formation of the hydrochloride salt. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols, mechanistic insights, and a discussion of the critical parameters that ensure a successful and scalable synthesis.

Introduction: The Significance of Substituted Pyridines in Medicinal Chemistry

The pyridine scaffold is a ubiquitous structural motif in a vast array of pharmaceuticals and biologically active compounds. Its unique electronic properties and ability to participate in hydrogen bonding have made it a privileged structure in drug design. Specifically, functionalized pyridines, such as 2-(bromomethyl)-5-methoxypyridine hydrochloride, serve as versatile building blocks for the synthesis of more complex molecules. The presence of a reactive bromomethyl group at the 2-position allows for facile nucleophilic substitution, enabling the introduction of various functionalities, while the methoxy group at the 5-position can modulate the electronic and pharmacokinetic properties of the final compound. Consequently, access to a robust and well-characterized synthesis of this intermediate is of paramount importance for the advancement of numerous drug discovery programs.

Recommended Synthetic Pathway

The most direct and efficient pathway for the synthesis of 2-(Bromomethyl)-5-methoxypyridine hydrochloride begins with the commercially available starting material, (5-methoxypyridin-2-yl)methanol. The synthesis is accomplished in two primary steps:

  • Bromination of the primary alcohol to yield 2-(bromomethyl)-5-methoxypyridine.

  • Formation of the hydrochloride salt to afford the final, stable product.

This pathway is advantageous due to the mild reaction conditions of the bromination step and the straightforward nature of the salt formation.

Logical Workflow Diagram

Synthesis_Workflow Start (5-methoxypyridin-2-yl)methanol (Starting Material) Step1 Step 1: Bromination (Appel Reaction) Start->Step1 PPh₃, CBr₄ Dichloromethane (DCM) 0°C to rt Intermediate 2-(bromomethyl)-5-methoxypyridine (Free Base) Step1->Intermediate Step2 Step 2: Hydrochloride Salt Formation Intermediate->Step2 HCl in Diethyl Ether or Isopropanol Product 2-(Bromomethyl)-5-methoxypyridine hydrochloride (Final Product) Step2->Product

Caption: Overall synthetic workflow for 2-(Bromomethyl)-5-methoxypyridine hydrochloride.

Step 1: Bromination via the Appel Reaction

The conversion of the primary alcohol in (5-methoxypyridin-2-yl)methanol to the corresponding bromide is effectively achieved using the Appel reaction. This reaction utilizes triphenylphosphine (PPh₃) and a tetrahalomethane, in this case, carbon tetrabromide (CBr₄), to achieve the transformation under mild and neutral conditions.[1][2][3] This method is often preferred over harsher reagents like phosphorus tribromide (PBr₃) or thionyl bromide (SOBr₂) as it minimizes side reactions and is compatible with a wide range of functional groups.

Mechanistic Rationale

The driving force for the Appel reaction is the formation of the highly stable triphenylphosphine oxide (Ph₃P=O) byproduct.[1][3] The mechanism proceeds through several key steps:

  • Activation of Triphenylphosphine: Triphenylphosphine, a strong nucleophile, attacks one of the bromine atoms of carbon tetrabromide. This generates a phosphonium salt intermediate and a tribromomethanide anion.

  • Deprotonation of the Alcohol: The tribromomethanide anion acts as a base, deprotonating the alcohol to form an alkoxide and bromoform (CHBr₃).

  • Formation of the Alkoxyphosphonium Salt: The resulting alkoxide attacks the electrophilic phosphorus atom of the phosphonium salt, displacing a bromide ion and forming a key alkoxyphosphonium intermediate.

  • SN2 Displacement: The bromide ion, now acting as a nucleophile, attacks the carbon atom attached to the oxygen in a backside (Sₙ2) fashion. This leads to the formation of the desired alkyl bromide with inversion of stereochemistry (though not relevant for this achiral substrate) and the thermodynamically stable triphenylphosphine oxide.

Mechanistic Diagram of the Appel Reaction

Appel_Mechanism cluster_substitution Substitution PPh3 PPh₃ Phosphonium_Salt [Ph₃P-Br]⁺ CBr₃⁻ PPh3->Phosphonium_Salt attacks Br CBr4 CBr₄ CBr4->Phosphonium_Salt Alkoxide R-CH₂-O⁻ Phosphonium_Salt->Alkoxide CBr₃⁻ deprotonates Bromoform CHBr₃ Phosphonium_Salt->Bromoform Alcohol R-CH₂-OH Alcohol->Alkoxide Alkoxyphosphonium [R-CH₂-O-PPh₃]⁺ Br⁻ Alkoxide->Alkoxyphosphonium attacks P⁺ Product R-CH₂-Br Alkoxyphosphonium->Product Sₙ2 attack by Br⁻ Byproduct Ph₃P=O Alkoxyphosphonium->Byproduct

Caption: Mechanism of the Appel reaction for the bromination of a primary alcohol.

Detailed Experimental Protocol

Materials:

  • (5-methoxypyridin-2-yl)methanol

  • Triphenylphosphine (PPh₃)

  • Carbon tetrabromide (CBr₄)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of (5-methoxypyridin-2-yl)methanol (1.0 eq.) and carbon tetrabromide (1.2 eq.) in anhydrous dichloromethane (DCM) at 0 °C (ice bath), add triphenylphosphine (1.2 eq.) portion-wise, ensuring the internal temperature remains below 5 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent, to afford 2-(bromomethyl)-5-methoxypyridine as a pale yellow oil or low-melting solid.

Step 2: Hydrochloride Salt Formation

The free base, 2-(bromomethyl)-5-methoxypyridine, can be unstable upon prolonged storage. Conversion to its hydrochloride salt enhances its stability, making it easier to handle and store. This is a standard acid-base reaction where the basic pyridine nitrogen is protonated.

Rationale and Considerations

The choice of solvent for the salt formation is critical. A solvent in which the free base is soluble but the hydrochloride salt is insoluble is ideal, as this allows for the direct precipitation and isolation of the pure salt. Diethyl ether and isopropanol are commonly used for this purpose. It is crucial to use an anhydrous solvent to prevent any potential hydrolysis of the bromomethyl group.

Detailed Experimental Protocol

Materials:

  • 2-(bromomethyl)-5-methoxypyridine (from Step 1)

  • Anhydrous diethyl ether or isopropanol

  • Hydrochloric acid solution (e.g., 2 M HCl in diethyl ether, or concentrated HCl)

Procedure:

  • Dissolve the purified 2-(bromomethyl)-5-methoxypyridine (1.0 eq.) in a minimal amount of anhydrous diethyl ether or isopropanol.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of hydrochloric acid in diethyl ether (1.1 eq.) dropwise with stirring. Alternatively, gaseous HCl can be bubbled through the solution, or a slight excess of concentrated aqueous HCl can be added if the subsequent workup involves removal of water. The use of ethereal HCl is generally preferred to maintain anhydrous conditions.

  • Upon addition of HCl, a precipitate of 2-(Bromomethyl)-5-methoxypyridine hydrochloride will form.

  • Continue stirring at 0 °C for an additional 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration, wash with a small amount of cold, anhydrous diethyl ether, and dry under vacuum to yield the final product as a white to off-white solid.

Data Summary

StepReactantsReagentsSolventTemperatureTimeTypical Yield
1: Bromination (5-methoxypyridin-2-yl)methanolPPh₃, CBr₄DCM0 °C to rt2-4 h80-95%
2: Salt Formation 2-(bromomethyl)-5-methoxypyridineHClDiethyl Ether0 °C0.5-1 h>95%

Conclusion

The synthetic pathway detailed in this guide, employing the Appel reaction for bromination followed by a straightforward hydrochloride salt formation, represents a highly effective and reliable method for the preparation of 2-(Bromomethyl)-5-methoxypyridine hydrochloride. The mild reaction conditions and high yields make this approach suitable for both laboratory-scale synthesis and potential scale-up operations. The resulting high-purity product is an invaluable intermediate for the synthesis of a wide range of biologically active molecules, underscoring its importance in the field of drug discovery and development.

References

  • Appel, R. (1975). Tertiary Phosphane/Tetrachloromethane, a Versatile Reagent for Chlorination, Dehydration, and P—N Linkage. Angewandte Chemie International Edition in English, 14(12), 801–811. [Link]

  • Organic Chemistry Portal. (n.d.). Appel Reaction. Retrieved from [Link]

  • OrgoSolver. (n.d.). Appel Reaction: Alcohol to Alkyl Halide (PPh3 + CBr4/CCl4). Retrieved from [Link]

  • Guo, J., et al. (2015). Efficient synthesis of 3-(bromomethyl)-5-methylpyridine hydrobromide. Chemical Papers, 69(2), 204-208. [Link]

Sources

Exploratory

An In-Depth Technical Guide to 2-(Bromomethyl)-5-methoxypyridine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of the physical and chemical characteristics of 2-(Bromomethyl)-5-methoxypyridine hydrochloride, a key building...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physical and chemical characteristics of 2-(Bromomethyl)-5-methoxypyridine hydrochloride, a key building block in synthetic organic chemistry, particularly in the realm of pharmaceutical research and development. This document synthesizes available technical data to offer insights into its properties, handling, and applications.

Chemical Identity and Structure

2-(Bromomethyl)-5-methoxypyridine hydrochloride is the hydrochloride salt of the parent compound, 2-(bromomethyl)-5-methoxypyridine. The presence of the hydrochloride salt modifies the physical properties of the compound, such as its solubility and melting point, compared to its free base form.

Molecular Structure:

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Purification A Dissolve Nucleophile in suitable solvent B Add 2-(Bromomethyl)-5-methoxypyridine hydrochloride A->B C Add base (e.g., triethylamine) to neutralize HCl B->C D Stir at appropriate temperature C->D E Monitor reaction progress (TLC, LC-MS) D->E F Quench reaction E->F G Extract with organic solvent F->G H Purify by column chromatography G->H I Characterize product (NMR, MS) H->I

Caption: General workflow for a nucleophilic substitution reaction.

Step-by-Step Methodology:

  • Reaction Setup: In a clean, dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve the desired nucleophile in a suitable anhydrous solvent (e.g., acetonitrile, DMF, or THF).

  • Addition of Reagents: To the stirred solution, add 2-(Bromomethyl)-5-methoxypyridine hydrochloride. Subsequently, add a non-nucleophilic base, such as triethylamine or diisopropylethylamine, to neutralize the hydrochloride and facilitate the reaction.

  • Reaction Monitoring: Stir the reaction mixture at an appropriate temperature (ranging from room temperature to elevated temperatures, depending on the reactivity of the nucleophile) and monitor the progress of the reaction using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, dry over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), and filter.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product using column chromatography on silica gel.

  • Characterization: Characterize the purified product using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) to confirm its identity and purity.

Conclusion

2-(Bromomethyl)-5-methoxypyridine hydrochloride is a valuable and reactive building block for organic synthesis. Its utility in constructing complex molecular architectures makes it a significant compound for researchers in medicinal chemistry and drug discovery. While detailed public data on some of its physical properties are limited, understanding its chemical reactivity and adhering to strict safety protocols are paramount for its effective and safe use in the laboratory.

References

  • (This link may require searching for the specific CAS number on the provider's website).

Foundational

Guide to the Stability and Storage of 2-(Bromomethyl)-5-methoxypyridine hydrochloride: Ensuring Integrity in Research and Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction 2-(Bromomethyl)-5-methoxypyridine hydrochloride is a pivotal heterocyclic building block, extensively utilized as a...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Bromomethyl)-5-methoxypyridine hydrochloride is a pivotal heterocyclic building block, extensively utilized as an intermediate in the synthesis of novel pharmaceutical and agrochemical agents. Its structure, featuring a reactive bromomethyl group and a methoxy-substituted pyridine ring, offers versatile handles for molecular elaboration. However, this inherent reactivity also renders the compound susceptible to degradation, posing a significant risk to the integrity of experimental outcomes, the purity of synthesized active pharmaceutical ingredients (APIs), and the overall timeline of drug development projects. An exhaustive understanding of its stability profile is not merely a matter of procedural compliance but a fundamental prerequisite for reproducible and reliable scientific advancement.

This technical guide provides a comprehensive analysis of the factors governing the stability of 2-(Bromomethyl)-5-methoxypyridine hydrochloride. Moving beyond a simple recitation of storage parameters, we will delve into the causality behind its degradation pathways, furnish field-proven protocols for storage and handling, and outline robust analytical methodologies for stability assessment. The objective is to equip researchers and drug development professionals with the expert knowledge required to preserve the chemical integrity of this critical reagent from procurement to reaction.

Section 1: Chemical Profile and Inherent Reactivity

A molecule's stability is intrinsically linked to its structure. The functional groups within 2-(Bromomethyl)-5-methoxypyridine hydrochloride dictate its reactivity and, consequently, its potential degradation pathways.

Molecular Structure

Figure 1: Chemical Structure of 2-(Bromomethyl)-5-methoxypyridine hydrochloride struct Figure 2: Forced Degradation Experimental Workflow cluster_stress Stress Conditions Acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) Analysis HPLC-UV/MS Analysis Acid->Analysis Base Base Hydrolysis (e.g., 0.1M NaOH, RT) Base->Analysis Neutral Neutral Hydrolysis (Water, 60°C) Neutral->Analysis Oxidative Oxidation (e.g., 3% H₂O₂, RT) Oxidative->Analysis Thermal Thermal Stress (e.g., 80°C, solid state) Thermal->Analysis Photo Photolytic Stress (ICH Q1B light exposure) Photo->Analysis API 2-(Bromomethyl)-5-methoxypyridine HCl (in solution or solid state) API->Acid API->Base API->Neutral API->Oxidative API->Thermal API->Photo Report Identify Degradants & Establish Degradation Profile Analysis->Report

Figure 2: Forced Degradation Experimental Workflow

Protocol: Forced Degradation Study

  • Preparation: Prepare stock solutions of 2-(Bromomethyl)-5-methoxypyridine hydrochloride (e.g., 1 mg/mL) in a suitable solvent like acetonitrile/water.

  • Acid Hydrolysis: Mix the stock solution with 0.1M HCl. Keep the sample at 60°C for 24-48 hours. Take samples at various time points.

  • Base Hydrolysis: Mix the stock solution with 0.1M NaOH. Keep the sample at room temperature and monitor frequently (e.g., 0, 1, 2, 4, 8 hours), as degradation may be rapid. Neutralize samples before analysis.

  • Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide. Keep at room temperature for 24-48 hours.

  • Thermal Degradation: Store the solid compound in an oven at 80°C for one week. Dissolve samples for analysis at various time points.

  • Photostability: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.

  • Analysis: Analyze all stressed samples, along with an unstressed control, using a stability-indicating HPLC method (see below).

Stability-Indicating HPLC Method

A stability-indicating method is an analytical procedure that can accurately quantify the decrease in the amount of the active compound due to degradation and separate its degradation products from the parent peak.[1][2]

Protocol: Hypothetical HPLC Method for Purity and Stability

  • Objective: To quantify 2-(Bromomethyl)-5-methoxypyridine hydrochloride and separate it from potential degradation products.[2]

  • Instrumentation: HPLC with a UV detector and data acquisition software.

  • Chromatographic Conditions:

ParameterRecommended Setting
Column C18, 4.6 mm x 150 mm, 5 µm particle size
Mobile Phase A: 0.1% Phosphoric Acid in WaterB: Acetonitrile
Gradient Start at 10% B, ramp to 90% B over 15 min, hold for 2 min, return to 10% B and equilibrate for 3 min.
Flow Rate 1.0 mL/min
Detection UV at 270 nm (to be confirmed by UV scan)
Injection Volume 10 µL
Column Temp. 30 °C
Sample Diluent Acetonitrile/Water (50:50)
  • Procedure:

    • Prepare a standard solution of the compound at a known concentration (e.g., 0.5 mg/mL).

    • Prepare sample solutions from the stability studies at the same target concentration.

    • Equilibrate the HPLC system until a stable baseline is achieved.[2]

    • Inject the diluent (blank), followed by multiple injections of the standard to confirm system suitability (repeatability of retention time and peak area).

    • Inject the stressed and control samples.

    • The method is considered "stability-indicating" if all degradation product peaks are baseline-resolved from the main compound peak. Peak purity analysis using a diode array detector can further validate this.

Section 5: Potential Degradation Pathways

Based on the chemical principles discussed, we can postulate the most probable degradation pathways that would be observed in the forced degradation studies.

Sources

Exploratory

Spectroscopic Characterization of 2-(Bromomethyl)-5-methoxypyridine Hydrochloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist This guide provides a detailed technical overview of the spectroscopic data for 2-(Bromomethyl)-5-methoxypyridin...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a detailed technical overview of the spectroscopic data for 2-(Bromomethyl)-5-methoxypyridine hydrochloride, a key intermediate in pharmaceutical synthesis. While direct spectroscopic data for the hydrochloride salt is not extensively published, this document synthesizes available information from closely related analogs and foundational spectroscopic principles to provide a robust analytical framework. The methodologies and interpretations presented herein are designed to be a self-validating system for researchers working with this and similar compounds.

Spectroscopic techniques are fundamental in the pharmaceutical industry for the classification and quantification of processes and products.[1] Methods like Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provide a non-destructive means to elucidate molecular structure, confirm identity, and assess purity.[2][3]

Molecular Structure and Expected Spectroscopic Features

2-(Bromomethyl)-5-methoxypyridine hydrochloride possesses a pyridine ring substituted with a bromomethyl group at the 2-position and a methoxy group at the 5-position. The hydrochloride salt form implies protonation of the pyridine nitrogen. This protonation will have a discernible effect on the electronic environment of the molecule, which will be reflected in its spectroscopic signatures, particularly in NMR.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the precise structural connectivity of a molecule.[2][4] For 2-(Bromomethyl)-5-methoxypyridine hydrochloride, both ¹H and ¹³C NMR are indispensable for structural confirmation.

¹H NMR (Proton NMR) Spectroscopy

Causality of Experimental Choices: The choice of solvent is critical in NMR. Deuterated solvents are used to avoid large solvent signals that would obscure the analyte's signals. For a hydrochloride salt, a polar solvent like Deuterium Oxide (D₂O) or Methanol-d₄ is suitable. The chemical shifts are reported in parts per million (ppm) relative to a reference standard, typically tetramethylsilane (TMS).

Expected ¹H NMR Spectrum: The protonated pyridine ring will lead to a downfield shift of the aromatic protons compared to the free base due to the increased electron-withdrawing effect of the positively charged nitrogen.

Proton Assignment Expected Chemical Shift (δ) in ppm Multiplicity Coupling Constant (J) in Hz Notes
H-3~7.8-8.0Doublet of doublets (dd)~8-9 and ~2-3Coupled to H-4 and H-6. The larger coupling constant is from the ortho-coupling with H-4, and the smaller is from the meta-coupling with H-6.
H-4~7.5-7.7Doublet (d)~8-9Coupled to H-3.
H-6~8.5-8.7Doublet (d)~2-3Coupled to H-3. This proton is adjacent to the protonated nitrogen, hence it is expected to be the most downfield of the aromatic protons.
-CH₂Br~4.6-4.8Singlet (s)N/AThe chemical shift is influenced by the adjacent electronegative bromine atom and the pyridine ring. A similar structure, 2-bromo-5-bromomethylpyridine, shows this peak at 4.42 ppm in CDCl₃.[5]
-OCH₃~3.9-4.1Singlet (s)N/AThe methoxy group protons are shielded and appear as a singlet.
¹³C NMR (Carbon-13 NMR) Spectroscopy

Causality of Experimental Choices: ¹³C NMR provides information about the carbon framework of the molecule. Proton-decoupled spectra are typically acquired to simplify the spectrum to single lines for each unique carbon atom.

Expected ¹³C NMR Spectrum:

Carbon Assignment Expected Chemical Shift (δ) in ppm Notes
C-2~150-155Attached to the bromomethyl group and adjacent to the nitrogen.
C-3~125-130Aromatic CH.
C-4~120-125Aromatic CH.
C-5~155-160Attached to the electron-donating methoxy group.
C-6~140-145Adjacent to the protonated nitrogen, leading to a downfield shift.
-CH₂Br~30-35The carbon is deshielded by the bromine atom.
-OCH₃~55-60Typical chemical shift for a methoxy carbon.

Experimental Protocol for NMR Spectroscopy:

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, CD₃OD).

  • Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.

  • Data Acquisition:

    • For ¹H NMR, acquire the spectrum using a standard pulse sequence.

    • For ¹³C NMR, acquire a proton-decoupled spectrum.

  • Data Processing: Fourier transform the raw data, phase correct the spectrum, and integrate the signals for ¹H NMR. Reference the spectrum to the residual solvent peak or an internal standard.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which corresponds to vibrational transitions.[6]

Expected IR Absorptions:

Functional Group Expected Absorption Range (cm⁻¹) Vibration Type Notes
N-H stretch2800-3200 (broad)StretchingDue to the protonated pyridine nitrogen (pyridinium ion).
C-H stretch (aromatic)3000-3100StretchingCharacteristic of C-H bonds on the pyridine ring.
C-H stretch (aliphatic)2850-3000StretchingFrom the methoxy and bromomethyl groups.
C=N and C=C stretch1400-1650StretchingMultiple bands are expected for the aromatic ring vibrations.
C-O stretch1200-1300 (asymmetric), 1000-1100 (symmetric)StretchingCharacteristic of the aryl ether linkage of the methoxy group.
C-Br stretch500-600StretchingThis absorption may be weak and in a region often obscured by other vibrations.

Experimental Protocol for IR Spectroscopy (Attenuated Total Reflectance - ATR):

  • Instrument Preparation: Ensure the ATR crystal is clean.

  • Background Scan: Acquire a background spectrum of the empty ATR stage.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition: Apply pressure to ensure good contact and acquire the sample spectrum.

  • Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[6] It is used to determine the molecular weight and can also provide structural information through fragmentation patterns.

Expected Mass Spectrum:

For 2-(Bromomethyl)-5-methoxypyridine hydrochloride, the molecular ion peak in the mass spectrum will correspond to the free base, 2-(Bromomethyl)-5-methoxypyridine. The molecular formula of the free base is C₇H₈BrNO.

  • Monoisotopic Mass: 199.98 g/mol

The presence of bromine is distinctive in mass spectrometry due to its two stable isotopes, ⁷⁹Br and ⁸¹Br, which have nearly equal natural abundance (50.69% and 49.31%, respectively). This results in a characteristic isotopic pattern for any bromine-containing fragment, with two peaks of almost equal intensity separated by 2 m/z units (the M+ and M+2 peaks).

Predicted m/z values for the molecular ion of the free base:

Ion m/z (calculated) Notes
[M]⁺ (with ⁷⁹Br)200.9784The molecular ion containing the lighter bromine isotope.
[M+2]⁺ (with ⁸¹Br)202.9763The molecular ion containing the heavier bromine isotope.

Experimental Protocol for Mass Spectrometry (Electrospray Ionization - ESI):

  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile) at a low concentration (e.g., 1 mg/mL).

  • Infusion: Infuse the sample solution directly into the ESI source at a constant flow rate.

  • Ionization: Apply a high voltage to the ESI needle to generate charged droplets, which then evaporate to produce gas-phase ions.

  • Mass Analysis: The ions are guided into the mass analyzer (e.g., quadrupole, time-of-flight) where they are separated based on their m/z ratio.

  • Detection: The separated ions are detected, and a mass spectrum is generated.

Visualization of Spectroscopic Relationships

The following diagrams illustrate the workflows and structural relationships relevant to the spectroscopic analysis of 2-(Bromomethyl)-5-methoxypyridine hydrochloride.

cluster_structure Molecular Structure cluster_spectroscopy Spectroscopic Techniques Structure 2-(Bromomethyl)-5-methoxypyridine Hydrochloride NMR NMR (¹H, ¹³C) Structure->NMR Structural Connectivity IR IR Structure->IR Functional Groups MS Mass Spec. Structure->MS Molecular Weight & Formula

Caption: Relationship between molecular structure and spectroscopic techniques.

cluster_workflow General Spectroscopic Workflow SamplePrep Sample Preparation DataAcq Data Acquisition SamplePrep->DataAcq DataProc Data Processing DataAcq->DataProc Interpretation Structural Interpretation DataProc->Interpretation

Caption: A generalized workflow for spectroscopic analysis.

References

  • An Overview of Spectroscopic Techniques in Pharmaceuticals. (2023, March 21). Technology Networks. Retrieved from [Link]

  • Workman, J., Jr. (2026, February 14).
  • Spectroscopic Methods in Pharma QA/QC: UV-Vis, IR, and NMR Applic
  • Spectrometry in Pharmaceutical Analysis: A Cornerstone of Modern Drug Development. (2025, February 21). Technology Networks.
  • Comparison of Optical Spectroscopy Techniques for Pharmaceutical Analysis. (2025, April 1). Photonics.com.
  • Synthesis of 2-bromo-5-bromomethylpyridine. PrepChem.com. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes & Protocols: Suzuki-Miyaura Coupling with 2-(Bromomethyl)-5-methoxypyridine Hydrochloride

Introduction The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, prized for its ability to form carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] This r...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, prized for its ability to form carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] This reaction is particularly vital in medicinal chemistry, where the construction of biaryl and heteroaryl scaffolds is a frequent necessity.[3][4] This guide focuses on a specific, highly valuable building block: 2-(Bromomethyl)-5-methoxypyridine hydrochloride .

The pyridine ring is a privileged scaffold in drug discovery, and its derivatives are integral to numerous approved pharmaceuticals.[3][5] The 5-methoxy-2-substituted pyridine motif, in particular, is found in a range of biologically active molecules, including agents for treating neurocognitive disorders and potential kinase inhibitors.[6][7] 2-(Bromomethyl)-5-methoxypyridine hydrochloride serves as a versatile precursor, enabling the introduction of an aryl or heteroaryl group via its reactive benzylic-type bromide.

This document provides a detailed protocol for the Suzuki-Miyaura coupling of this reagent with arylboronic acids, offering insights into reaction mechanisms, optimization strategies, and troubleshooting.

Mechanistic Insights: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. The cycle consists of three fundamental steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[2][8]

  • Oxidative Addition : The cycle begins when a low-valent palladium(0) complex inserts into the carbon-bromine bond of the 2-(bromomethyl)-5-methoxypyridine. This step forms a palladium(II) intermediate. Oxidative addition typically occurs with inversion of configuration for benzylic halides.[2]

  • Transmetalation : Before this step, the organoboron species (e.g., arylboronic acid) must be activated by a base.[9] This activation forms a more nucleophilic boronate complex, which then transfers its organic group to the palladium(II) center, displacing the halide.

  • Reductive Elimination : The two organic groups on the palladium(II) intermediate couple and are eliminated from the metal center, forming the desired C-C bond of the product. This step regenerates the active palladium(0) catalyst, allowing the cycle to continue.[8]

Diagram: Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd R¹-X (2-(Bromomethyl)-5- methoxypyridine) PdII_Intermediate R¹-Pd(II)Ln-X OxAdd->PdII_Intermediate Transmetalation Transmetalation PdII_Intermediate->Transmetalation Diaryl_PdII R¹-Pd(II)Ln-R² Transmetalation->Diaryl_PdII RedElim Reductive Elimination Diaryl_PdII->RedElim RedElim->Pd0 Regeneration Product R¹-R² RedElim->Product BoronicAcid R²-B(OH)₂ Boronate [R²-B(OH)₃]⁻ BoronicAcid->Boronate Base Base (e.g., K₂CO₃) Base->Boronate Activation Boronate->Transmetalation X⁻

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Critical Consideration: The Hydrochloride Salt

A key feature of the starting material is that it is a hydrochloride salt. This has two important implications:

  • Solubility : The salt form may enhance solubility in more polar solvent systems.

  • Basicity : The pyridine nitrogen is protonated. This requires the use of an additional equivalent of base in the reaction mixture to neutralize the salt and free the pyridine nitrogen before it can potentially coordinate with the palladium catalyst. Therefore, if a protocol calls for 2 equivalents of base, at least 3 equivalents should be used for this specific substrate.

Recommended Suzuki Coupling Protocol

This protocol describes a general method for the coupling of 2-(Bromomethyl)-5-methoxypyridine hydrochloride with a representative arylboronic acid.

Reagents & Equipment
  • Electrophile : 2-(Bromomethyl)-5-methoxypyridine hydrochloride (1.0 eq)

  • Nucleophile : Arylboronic acid (1.2 eq)

  • Catalyst : PdCl₂(dppf)·CH₂Cl₂ (2-5 mol%) or Pd(PPh₃)₄ (2-5 mol%)

  • Base : Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (3.0 eq)

  • Solvent : 1,4-Dioxane/Water (4:1) or THF/Water (10:1)[10]

  • Equipment : Schlenk flask or sealed reaction vial, magnetic stirrer, heating mantle/oil bath, inert gas line (Argon or Nitrogen).

Step-by-Step Procedure
  • Reaction Setup : To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 2-(Bromomethyl)-5-methoxypyridine hydrochloride (1.0 eq), the arylboronic acid (1.2 eq), and the base (3.0 eq).

  • Catalyst Addition : Add the palladium catalyst (e.g., PdCl₂(dppf)·CH₂Cl₂, 0.02 eq) to the flask.

  • Solvent Addition : Add the degassed solvent system (e.g., 1,4-Dioxane/Water, 4:1 mixture) to the flask. The final concentration should be approximately 0.1 M with respect to the limiting reagent.

  • Degassing : Further degas the reaction mixture by bubbling argon or nitrogen through the solution for 10-15 minutes.

  • Reaction : Heat the mixture to 80-90 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS, typically for 4-16 hours.[3]

  • Work-up : Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water.

  • Extraction : Separate the organic layer. Extract the aqueous layer two more times with ethyl acetate.

  • Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.

Diagram: Experimental Workflow

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Work-up & Purification Setup 1. Add Reagents (Pyridine HCl, Boronic Acid, Base) Catalyst 2. Add Pd Catalyst Setup->Catalyst Solvent 3. Add Degassed Solvent Catalyst->Solvent Degas 4. Degas Mixture Solvent->Degas Heat 5. Heat (80-90°C) & Monitor (TLC/LC-MS) Degas->Heat Workup 6. Cool & Quench Heat->Workup Extract 7. Extraction (EtOAc) Workup->Extract Purify 8. Dry & Purify (Chromatography) Extract->Purify Product Final Product Purify->Product

Caption: A generalized workflow for the Suzuki coupling experiment.

Optimization and Troubleshooting

The success of a Suzuki-Miyaura coupling often depends on the fine-tuning of several parameters.

ParameterCommon ChoicesRationale & Expert Insights
Palladium Catalyst Pd(PPh₃)₄, PdCl₂(dppf)·CH₂Cl₂, Pd(OAc)₂ + LigandPd(PPh₃)₄ is a reliable choice for general-purpose couplings.[4] PdCl₂(dppf) is often more effective for challenging substrates, offering greater stability and activity.[10] The use of bulky, electron-rich phosphine ligands can accelerate the oxidative addition and reductive elimination steps.
Base K₂CO₃, Cs₂CO₃, K₃PO₄A base is crucial for activating the boronic acid.[9] Cs₂CO₃ is often more effective than K₂CO₃, especially for less reactive partners, due to its higher solubility and basicity.[10] K₃PO₄ is a strong base that can be effective in difficult couplings.[11] Remember to use an extra equivalent for the hydrochloride salt.
Solvent System Dioxane/H₂O, Toluene/H₂O, THF/H₂O, DMFA biphasic system with water is common, as it helps dissolve the inorganic base and facilitates the reaction.[10][12] Dioxane and THF are excellent choices for their ability to dissolve both organic and organometallic species.[4] The choice of solvent can significantly impact reaction rates and yields.
Temperature 70 - 100 °CMost Suzuki couplings of benzylic halides require heating to achieve a reasonable reaction rate.[10] Start at 80 °C and adjust as needed based on reaction monitoring. Overheating can lead to catalyst decomposition or side reactions.
Common Issues & Solutions
  • Low Yield / No Reaction :

    • Inactive Catalyst : Ensure the catalyst is not old or degraded. Consider using a pre-catalyst.

    • Insufficient Base : Check that at least 3 equivalents of a suitable base were used to both neutralize the HCl salt and drive the catalytic cycle.

    • Poor Reagent Quality : Verify the purity of the boronic acid, as they can degrade over time (homo-coupling to form boroxines).

  • Side Reactions (e.g., Homo-coupling) :

    • This often arises from oxygen contamination, which can interfere with the catalytic cycle. Ensure the reaction setup is rigorously degassed and maintained under an inert atmosphere.

  • Decomposition of Starting Material :

    • The bromomethyl group is susceptible to nucleophilic attack. If the reaction is sluggish, a competing Sₙ2 reaction with the base or water might occur. Using a less nucleophilic but still strong base (e.g., Cs₂CO₃ vs. hydroxides) or lowering the temperature might mitigate this.

Conclusion

2-(Bromomethyl)-5-methoxypyridine hydrochloride is a highly effective building block for synthesizing valuable 2-arylmethyl-5-methoxypyridine scaffolds. The Suzuki-Miyaura coupling provides a robust and versatile method for this transformation. By carefully selecting the catalyst, base, and solvent system, and by accounting for the acidic nature of the hydrochloride salt, researchers can achieve high yields and purity. The protocols and insights provided herein serve as a solid foundation for the successful application of this important reaction in drug discovery and organic synthesis.

References

  • Bariwal, J. & Van der Eycken, E. (2013). C–N bond forming cross-coupling reactions: an overview. Chemical Society Reviews, 42(23), 9283-9303. Available at: [Link]

  • Molander, G. A. & Canturk, B. (2009). Suzuki–Miyaura Cross-Coupling Reactions of Potassium Aryltrifluoroborates with Benzylic Halides. Organic Letters, 11(11), 2297-2300. Available at: [Link]

  • Ohashi, Y., et al. (2018). Substrate switchable Suzuki–Miyaura coupling for benzyl ester vs. benzyl halide. RSC Advances, 8(61), 35119-35125. Available at: [Link]

  • Molander, G. A. & Fumagalli, T. (2006). Suzuki-Miyaura Cross-Coupling Reactions of Potassium Aryltrifluoroborates. Journal of Organic Chemistry, 71(15), 5743-5747. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available at: [Link]

  • MDPI. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 205. Available at: [Link]

  • MDPI. (2021). Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations. Molecules, 26(23), 7339. Available at: [Link]

  • Paper Teplate. (n.d.). Suzuki Coupling Reaction General Mechanism and Its Use in Organic Synthesis. Available at: [Link]

  • Prasad, S. B. B., et al. (2012). Synthesis of Novel 3-Aryl-N-Methyl-1,2,5,6-Tetrahydropyridine Derivatives by Suzuki coupling: As Acetyl Cholinesterase Inhibitors. Letters in Drug Design & Discovery, 9(7), 673-679. Available at: [Link]

  • MDPI. (2019). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Catalysts, 10(1), 1. Available at: [Link]

  • ResearchGate. (2025). Palladium-Catalyzed Ligand-Free Suzuki Cross-Coupling Reactions of Benzylic Halides with Aryl Boronic Acids under Mild Conditions. Available at: [Link]

  • ResearchGate. (2025). Suzuki Cross-Coupling Reactionof Benzylic Halides with Arylboronic Acids in the Presence of aTetraphosphine/Palladium Catalyst. Available at: [Link]

  • Chemical Reviews. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Available at: [Link]

  • MDPI. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 205. Available at: [Link]

  • YouTube. (2020). palladium coupling catalyst activation. Available at: [Link]

  • Science of Synthesis. (n.d.). Palladium-catalyzed Cross-coupling Reactions. Available at: [Link]

  • PubMed. (2024). Discovery of 2-Methyl-5-(1 H-pyrazol-4-yl)pyridines and Related Heterocycles as Promising M4 mAChR Positive Allosteric Modulators for the Treatment of Neurocognitive Disorders. Available at: [Link]

  • MDPI. (2021). Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations. Molecules, 26(23), 7339. Available at: [Link]

  • Paper Teplate. (n.d.). Suzuki Coupling Reaction General Mechanism and Its Use in Organic Synthesis. Available at: [Link]

Sources

Application

Application Notes and Protocols for N-Alkylation with 2-(Bromomethyl)-5-methoxypyridine hydrochloride

Introduction In the landscape of modern medicinal chemistry and drug development, the pyridine scaffold is a privileged structure, integral to a multitude of pharmacologically active agents.[1] The introduction of a pyri...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern medicinal chemistry and drug development, the pyridine scaffold is a privileged structure, integral to a multitude of pharmacologically active agents.[1] The introduction of a pyridyl-methyl group onto a nucleophilic center, particularly a nitrogen atom, is a common strategy to modulate the pharmacokinetic and pharmacodynamic properties of a lead compound. 2-(Bromomethyl)-5-methoxypyridine hydrochloride is a versatile and reactive building block designed for this purpose. Its methoxy substituent offers a point for further functionalization or can influence metabolic stability, while the bromomethyl group provides a reactive handle for efficient alkylation.

This guide provides a comprehensive, field-proven protocol for the N-alkylation of a wide range of amine-based nucleophiles using 2-(bromomethyl)-5-methoxypyridine hydrochloride. We will delve into the mechanistic underpinnings, provide a detailed step-by-step experimental procedure, and offer expert insights into reaction optimization and troubleshooting.

Scientific Principles and Mechanistic Overview

The N-alkylation reaction with 2-(bromomethyl)-5-methoxypyridine proceeds via a classical bimolecular nucleophilic substitution (S_N2) mechanism. The primary amine, acting as the nucleophile, attacks the electrophilic methylene carbon of the bromomethyl group, displacing the bromide leaving group.

A critical consideration is that the starting material is a hydrochloride salt. The pyridine nitrogen is protonated, which deactivates the ring towards certain side reactions. However, this also means that at least one equivalent of a base is required to neutralize the salt and free the pyridine for potential side reactions. More importantly, an additional equivalent of base is necessary to deprotonate the amine nucleophile, enhancing its nucleophilicity, and to scavenge the HBr generated during the reaction.

The choice of base and solvent is paramount for a successful transformation:

  • Base: A non-nucleophilic, moderately strong base is ideal. Inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often effective, particularly in polar aprotic solvents.[2] Organic bases such as diisopropylethylamine (DIPEA) or triethylamine (Et₃N) are also commonly used, especially when substrate solubility is a concern. The choice of base can influence the reaction rate and selectivity, particularly in cases where over-alkylation is a risk.[3]

  • Solvent: Polar aprotic solvents like N,N-dimethylformamide (DMF), acetonitrile (MeCN), or dimethyl sulfoxide (DMSO) are generally preferred. These solvents can effectively solvate the cationic species involved in the reaction and promote the S_N2 pathway.

Caption: Generalized S_N2 mechanism for N-alkylation.

Detailed Experimental Protocol

This protocol provides a general procedure for the N-alkylation of a primary or secondary amine. Reaction conditions may need to be optimized for specific substrates.

Materials:

  • Primary or secondary amine (1.0 eq)

  • 2-(Bromomethyl)-5-methoxypyridine hydrochloride (1.1 - 1.5 eq)

  • Potassium carbonate (K₂CO₃), anhydrous (2.5 - 3.0 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen or argon inlet

  • Septa and needles

  • Standard laboratory glassware for work-up and purification

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add the amine (1.0 eq) and anhydrous potassium carbonate (2.5-3.0 eq).

  • Solvent Addition: Add anhydrous DMF to the flask to achieve a concentration of approximately 0.1-0.5 M with respect to the amine. Stir the suspension for 10-15 minutes at room temperature.

  • Reagent Addition: In a separate vial, dissolve 2-(bromomethyl)-5-methoxypyridine hydrochloride (1.1-1.5 eq) in a minimal amount of anhydrous DMF. Add this solution dropwise to the stirring amine suspension at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature or gently heat to 40-60 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed (typically 2-12 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a separatory funnel containing water or a saturated aqueous solution of NaHCO₃.

    • Extract the aqueous layer three times with ethyl acetate.

    • Combine the organic layers and wash with brine.

    • Dry the combined organic phase over anhydrous Na₂SO₄ or MgSO₄.

    • Filter and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-alkylated product.

Experimental_Workflow Start Start Setup Reaction Setup: Amine, K₂CO₃ in DMF under N₂ Start->Setup Addition Dropwise addition of 2-(bromomethyl)-5-methoxypyridine hydrochloride solution Setup->Addition Reaction Stir at RT or 40-60°C Addition->Reaction Monitor Monitor by TLC/LC-MS Reaction->Monitor Monitor->Reaction Incomplete Workup Aqueous Work-up: Quench, Extract with EtOAc Monitor->Workup Complete Purify Purification: Flash Column Chromatography Workup->Purify Product Isolated Product Purify->Product

Caption: Experimental workflow for N-alkylation.

Expertise and Field-Proven Insights

Controlling Over-Alkylation: A common side reaction is the di-alkylation of primary amines.[3] This occurs because the newly formed secondary amine is often more nucleophilic than the starting primary amine. To mitigate this:

  • Use a slight excess of the primary amine relative to the alkylating agent.

  • Add the 2-(bromomethyl)-5-methoxypyridine hydrochloride solution slowly to maintain a low concentration in the reaction mixture.

  • Monitor the reaction closely and stop it once the starting material is consumed.

Substrate Scope and Optimization:

Nucleophile TypeRecommended BaseSolventTemperatureNotes
Primary Aliphatic AminesK₂CO₃, Cs₂CO₃DMF, MeCNRT to 50°CGenerally reactive. Monitor for di-alkylation.
Secondary Aliphatic AminesK₂CO₃, DIPEADMF, MeCNRT to 60°CLess prone to over-alkylation. May require slightly more forcing conditions.
Anilines (Electron-rich)K₂CO₃, NaHDMF, DMSO50-80°CLess nucleophilic than aliphatic amines; may require higher temperatures.
Anilines (Electron-poor)NaH, KHMDSDMF, DMSO80-120°CSignificantly less reactive. Stronger base and higher temperatures are often necessary.
N-Heterocycles (e.g., Imidazole)K₂CO₃DMFRT to 50°CGenerally good nucleophiles.[4]

Trustworthiness: A Self-Validating System

Successful synthesis of the target compound must be confirmed through rigorous analytical characterization.

  • ¹H NMR: The most telling evidence is the appearance of a new singlet or doublet corresponding to the methylene protons (-CH₂-) of the newly installed pyridyl-methyl group, typically in the range of 3.5-4.5 ppm. The integration of this peak should correspond to two protons.

  • ¹³C NMR: A new signal for the methylene carbon will appear, typically between 45-60 ppm.

  • Mass Spectrometry (MS): The molecular ion peak ([M+H]⁺) in the mass spectrum should correspond to the calculated molecular weight of the desired product.

  • Purity Analysis (HPLC/LC-MS): High-Performance Liquid Chromatography (HPLC) or LC-MS should be used to assess the purity of the final compound.

Safety Precautions

2-(Bromomethyl)-5-methoxypyridine hydrochloride is an alkylating agent and should be handled with care.[5]

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves (nitrile gloves are a good choice).

  • Handling: Handle the solid and its solutions in a well-ventilated fume hood.[6] Avoid inhalation of dust and contact with skin and eyes.[7]

  • Spills: In case of a spill, absorb with an inert material and dispose of it as chemical waste.

  • Waste Disposal: Dispose of all chemical waste according to your institution's guidelines.

Troubleshooting

ProblemPossible CauseSuggested Solution
No or Low Conversion Insufficiently strong base for the amine.For less nucleophilic amines (e.g., anilines), switch to a stronger base like NaH or Cs₂CO₃.
Low reaction temperature.Gradually increase the reaction temperature, monitoring for decomposition.
Impure starting materials.Ensure starting materials are pure and the solvent is anhydrous.
Formation of Side Products Di-alkylation of primary amine.Use a slight excess of the amine, add the alkylating agent slowly, or consider a protecting group strategy.
Elimination reaction.This is less common with benzylic-type halides but can occur with strong, hindered bases. Consider a milder base.
Difficult Purification Product co-elutes with starting material.Adjust the polarity of the eluent system for column chromatography. A different stationary phase (e.g., alumina) could also be explored.
Product is highly polar and streaks on silica.Add a small amount of triethylamine or acetic acid to the eluent to improve peak shape.

References

  • Amebis. (2024, November 1). 1803582-27-5 - Safety Data Sheet. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-bromo-5-bromomethylpyridine. Retrieved from [Link]

  • Doganc, F., & Goker, H. (2025). N-Alkylation of Some Imidazopyridines. FABAD Journal of Pharmaceutical Sciences, 50(1), 15-20.
  • Zhang, J., et al. (2014). Synthesis of Secondary Amines via Self-Limiting Alkylation. Organic Letters, 16(15), 4054–4057.
  • Hong, C., et al. (2022). 2-Pyridinylmethyl borrowing: base-promoted C-alkylation of (pyridin-2-yl)-methyl alcohols with ketones via cleavage of unstrained C(sp3)–C(sp3) bonds. Organic Chemistry Frontiers, 9, 299-304.
  • A novel N-alkylation of amines by alkyl halides on mixed oxides at room temperature. (2025, August 7).
  • Ashenhurst, J. (2017, May 26). Alkylation of Amines (Sucks!). Master Organic Chemistry.
  • Controlling the outcome of an N-alkylation reaction by using N-oxide functional groups. (2005, June 24). PubMed.
  • Hilaris Publisher. (n.d.). Medicinal Chemistry Applications. Retrieved from [Link]

  • Feng, B., et al. (2018). Specific N-Alkylation of Hydroxypyridines Achieved by a Catalyst- and Base-Free Reaction with Organohalides. The Journal of Organic Chemistry, 83(12), 6769–6775.
  • PubChem. (n.d.). 2-Bromo-5-methoxypyridine. Retrieved from [Link]

  • Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics. (n.d.). Royal Society of Chemistry.
  • Hampton Research. (n.d.). Reductive Alkylation Kit. Retrieved from [Link]

  • Wikipedia. (n.d.). Pyridine. Retrieved from [Link]

  • Transition-Metal-Free Regioselective Alkylation of Pyridine N-Oxides Using 1,1-Diborylalkanes as Alkylating Reagents. (2016, August 8). PubMed.
  • An efficient methodology to introduce o-(aminomethyl)phenyl-boronic acids into peptides: alkylation of secondary amines. (n.d.).
  • Pothikumar, R., Bhat, V. T., & Namitharan, K. (2020). Pyridine mediated transition-metal-free direct alkylation of anilines using alcohols via borrowing hydrogen conditions.

Sources

Method

Technical Application Note: Handling & Synthetic Utility of 2-(Bromomethyl)-5-methoxypyridine Hydrochloride

[1] Executive Summary & Compound Profile 2-(Bromomethyl)-5-methoxypyridine hydrochloride is a high-value electrophilic building block, primarily utilized in the synthesis of proton pump inhibitors (PPIs) and kinase inhib...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Compound Profile

2-(Bromomethyl)-5-methoxypyridine hydrochloride is a high-value electrophilic building block, primarily utilized in the synthesis of proton pump inhibitors (PPIs) and kinase inhibitors.[1] Its structural core—a pyridine ring substituted with an electron-donating methoxy group—imparts unique reactivity but also significant instability compared to electron-deficient pyridines.[1]

This guide addresses the critical challenge of using this reagent: balancing its high electrophilicity with its tendency toward rapid self-polymerization. [1]

Chemical Identity
PropertyDetail
Chemical Name 2-(Bromomethyl)-5-methoxypyridine hydrochloride
Structure Pyridine ring, 5-OMe, 2-

, HCl salt
Molecular Weight ~238.51 g/mol (Salt form)
Reactivity Class Soft Electrophile (Alkylating Agent)
Storage -20°C, Desiccated, Inert Atmosphere (Ar/N2)

Critical Handling & Stability Architecture

The "Free Base" Trap

The most common failure mode with this reagent is the premature isolation of the free base.

  • The Mechanism of Failure: The 5-methoxy group is an Electron Donating Group (EDG), which increases the electron density on the pyridine nitrogen. In its free base form, the pyridine nitrogen is sufficiently nucleophilic to attack the electrophilic methylene carbon of a neighboring molecule.

  • Result: Rapid formation of insoluble pyridinium polymers (tars).

  • The Solution: Always store and handle as the hydrochloride salt. Only neutralize in situ in the presence of the target nucleophile.

Safety Advisory
  • Lachrymator: Benzyl halide analogs are potent tear gas agents.[1] Handle only in a functioning fume hood.

  • Corrosive: The HCl salt hydrolyzes to release acid; the alkyl bromide is a skin sensitizer.

Reaction Engineering: Decision Matrix

Before initiating synthesis, select the reaction system based on your nucleophile type.

Solvent & Base Compatibility Table[1]
Nucleophile ClassRecommended SolventPreferred BaseTemperatureRationale
Thiols (R-SH) Methanol/Water, AcetoneNaOH (aq),

0°C to 5°CHigh solubility of thiolate; water suppresses polymerization.[1]
Amines (

)
DMF,

, DCM
DIPEA,

0°C

RT
Organic bases prevent over-alkylation; non-aq solvents preferred.
Phenols (Ar-OH) DMF, Acetone

,

RT to 60°CCesium effect promotes ether formation; requires strictly dry conditions.[1]

Experimental Protocols

Protocol A: Thioether Synthesis (PPI-Type Coupling)

This protocol mimics the industrial synthesis of Rabeprazole/Omeprazole intermediates, optimized for high yield and minimal polymerization.

Reagents:

  • Target Thiol (1.0 equiv)

  • 2-(Bromomethyl)-5-methoxypyridine HCl (1.05 equiv)[1]

  • Sodium Hydroxide (2.2 equiv)

  • Solvent: Methanol/Water (9:1 v/v)

Step-by-Step Workflow:

  • Nucleophile Activation:

    • Charge a reaction flask with the Target Thiol and Methanol/Water solvent.

    • Cool to 0°C (Ice/Water bath).[2]

    • Add NaOH (2.2 equiv) as a 4M aqueous solution. Stir for 15 minutes to generate the thiolate anion. Note: The solution must be basic (pH > 11) before adding the electrophile.

  • Controlled Addition (The Critical Step):

    • Do NOT dissolve the Pyridine-HCl in solvent beforehand (risk of self-reaction).[1]

    • Add the 2-(Bromomethyl)-5-methoxypyridine HCl solid portion-wise directly to the cold thiolate solution over 20–30 minutes.

    • Mechanistic Insight: The thiolate is a "super-nucleophile" compared to the pyridine nitrogen. By adding the salt to the base, the free base is generated in the presence of the trap (thiolate), favoring the desired cross-coupling over self-polymerization.

  • Monitoring:

    • Maintain 0–5°C for 2 hours.

    • QC Check: TLC (DCM/MeOH 95:5). The starting bromide (Rf ~0.6) should disappear.

  • Workup:

    • Concentrate methanol under reduced pressure (keep bath < 35°C).

    • Dilute residue with water and extract with DCM or Ethyl Acetate.

    • Wash organic layer with brine, dry over

      
      .[3]
      
Protocol B: N-Alkylation of Secondary Amines

Optimized for synthesis of kinase inhibitor scaffolds.[1]

Reagents:

  • Secondary Amine (1.0 equiv)

  • Pyridine-HCl Electrophile (1.1 equiv)[1]

  • DIPEA (3.0 equiv)

  • Solvent: Anhydrous Acetonitrile (

    
    )
    

Step-by-Step Workflow:

  • System Setup:

    • Dissolve Secondary Amine and DIPEA in

      
       under Nitrogen atmosphere.
      
    • Cool to 0°C .

  • Electrophile Introduction:

    • Suspend the Pyridine-HCl salt in a separate vial of

      
       (slurry).
      
    • Immediately transfer this slurry to the amine solution via syringe/cannula.

    • Why a slurry? The salt is sparingly soluble in MeCN, which provides a "slow release" of the active species, reducing side reactions.

  • Reaction & Quench:

    • Allow to warm to Room Temperature (RT) over 4 hours.

    • Quench with saturated

      
       solution.[4][5]
      
    • Extract with DCM.

Visualization of Workflows

Logic Map: Reaction Pathway Selection

ReactionLogic Start Start: Select Nucleophile Decision Nucleophile Type? Start->Decision Thiol Thiol (R-SH) (PPI Synthesis) Decision->Thiol Amine Amine (R-NH2) (Kinase Inhibitors) Decision->Amine Phenol Phenol (Ar-OH) (Ether Linkage) Decision->Phenol Cond_Thiol Condition Set A: Solvent: MeOH/Water Base: NaOH (aq) Temp: 0°C Thiol->Cond_Thiol Cond_Amine Condition Set B: Solvent: MeCN/DCM Base: DIPEA Temp: 0°C -> RT Amine->Cond_Amine Cond_Phenol Condition Set C: Solvent: DMF Base: Cs2CO3 Temp: RT -> 60°C Phenol->Cond_Phenol Critical CRITICAL STEP: Add Pyridine-HCl Solid Directly to Base Solution Cond_Thiol->Critical Cond_Amine->Critical Cond_Phenol->Critical

Caption: Decision matrix for optimizing reaction conditions based on nucleophile classification.

Mechanism of Failure (Self-Polymerization)

Polymerization Salt HCl Salt Form (Stable) FreeBase Free Base (Transient Species) Salt->FreeBase Base Added Dimer Pyridinium Dimer (Reactive Intermediate) FreeBase->Dimer Self-Reaction Polymer Insoluble Polymer (Black Tar) Dimer->Polymer Chain Propagation Neutralization Neutralization (No Nucleophile Present) Attack Intermolecular Nucleophilic Attack

Caption: The degradation pathway of the free base in the absence of a trapping nucleophile.[1]

Quality Control & Validation

To validate the integrity of your starting material and product:

  • Starting Material (HCl Salt) Check:

    • Appearance: Should be a white to off-white solid.[1] Yellow/Orange discoloration indicates decomposition.

    • 1H NMR (DMSO-d6): Look for the methylene (

      
      ) peak around 4.7–4.9 ppm .[1] If this peak is split or shifted upfield significantly, hydrolysis (alcohol formation) or polymerization has occurred.
      
  • Product Validation (Post-Reaction):

    • Diagnostic Shift: Upon successful substitution (e.g., S-alkylation), the methylene peak typically shifts upfield to 4.2–4.4 ppm .[1]

    • Mass Spec: Monitor for the [M+H]+ peak. Be aware that the bromine isotope pattern (1:1 ratio) in the starting material will disappear in the product, replaced by the monoisotopic pattern of the nucleophile.

References

  • General Pyridine Reactivity: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley.
  • PPI Synthesis (Thioether Formation): Kohl, B., et al. (1992). "H+/K+-ATPase Inhibitors: Synthesis and Structure-Activity Relationships of Proton Pump Inhibitors." Journal of Medicinal Chemistry, 35(6), 1049–1057.

  • Safety Data: PubChem Compound Summary for 2-(Bromomethyl)pyridine derivatives.

  • Patent Literature (Process Chemistry): "Process for the preparation of Omeprazole and related compounds." US Patent 5,386,032. (Describes the industrial handling of methoxy-pyridine-methyl chlorides/bromides).

Sources

Application

Application Note: Alkylation of Phenols with 2-(Bromomethyl)-5-methoxypyridine Hydrochloride

Abstract & Strategic Significance The reaction of 2-(Bromomethyl)-5-methoxypyridine hydrochloride with phenols is a specialized variation of the Williamson ether synthesis, widely utilized in medicinal chemistry to gener...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Significance

The reaction of 2-(Bromomethyl)-5-methoxypyridine hydrochloride with phenols is a specialized variation of the Williamson ether synthesis, widely utilized in medicinal chemistry to generate 2-((aryloxy)methyl)-5-methoxypyridine scaffolds. This structural motif is a critical pharmacophore in various bioactive molecules, including Proton Pump Inhibitors (PPIs) and enzyme inhibitors, where the pyridine ring serves as a bioisostere or a pH-sensitive solubility handle.

This guide addresses the specific challenges posed by the hydrochloride salt form of the alkylating agent. Unlike stable alkyl halides, picolyl halides (halomethylpyridines) are prone to self-polymerization as free bases. Therefore, the protocol requires a precise in situ neutralization strategy to release the reactive electrophile transiently in the presence of the phenoxide nucleophile, ensuring high yields and minimizing byproduct formation.

Mechanistic Insight & Reaction Design

The Challenge of the Salt Form

The reagent is supplied as a hydrochloride salt (


) for stability. The free base, 2-(bromomethyl)-5-methoxypyridine , is an electron-deficient benzylic-like halide. Upon neutralization, the pyridine nitrogen becomes a nucleophile capable of attacking the bromomethyl group of another molecule, leading to rapid formation of insoluble quaternary ammonium polymers (often observed as red/black tars).

Key Mechanistic Requirement: The reaction conditions must generate the phenoxide ion (nucleophile) and neutralize the pyridine salt simultaneously or in a controlled manner, such that the free electrophile is immediately consumed by the phenoxide.

Reaction Pathway

The reaction proceeds via a classical


 mechanism:
  • Deprotonation: Base removes the phenolic proton (

    
    ).
    
  • Neutralization: Base consumes the HCl from the pyridine reagent.

  • Substitution: The phenoxide attacks the methylene carbon, displacing bromide.

ReactionMechanism Phenol Phenol (Ar-OH) Phenoxide Phenoxide (Ar-O⁻) Phenol->Phenoxide Deprotonation Base Base (e.g., K2CO3) Base->Phenoxide PyFree Reactive Electrophile (Pyridine-CH2Br) Base->PyFree Transition [ Transition State ] SN2 Attack Phenoxide->Transition PySalt Pyridine-CH2Br • HCl PySalt->PyFree Neutralization (-HCl) PyFree->Transition SideProduct Polymerization (Avoid via Protocol) PyFree->SideProduct If Phenoxide absent Product Ether Product (Ar-O-CH2-Py) Transition->Product

Figure 1: Mechanistic pathway highlighting the critical need for simultaneous generation of the electrophile and nucleophile to prevent self-polymerization.

Critical Parameters & Optimization

Base Selection & Stoichiometry

Stoichiometry is the most common failure point. You must account for two acidic protons :

  • The Phenol

    
     (1 equivalent).[1]
    
  • The Pyridine

    
     (1 equivalent).
    

Recommendation: Use at least 2.2 to 2.5 equivalents of base.

BaseSolventCharacteristicsRecommended For

Acetone / DMFMild, heterogeneous, easy workup.Most phenols (

8-10). Standard choice.

DMF / MeCNHigher solubility, "cesium effect" enhances rate.Sterically hindered or electron-rich phenols.

THF / DMFStrong, irreversible deprotonation.Unreactive phenols (

> 10) or rapid kinetics.


/ DCM
Biphasic, requires Phase Transfer Catalyst (PTC).Scale-up; avoids expensive anhydrous solvents.
Solvent Systems[2][3]
  • Acetone: Excellent for

    
     reactions. Easy to remove.
    
  • DMF (N,N-Dimethylformamide): Best for solubility of the hydrochloride salt. Promotes

    
     rates.
    
  • Acetonitrile: Good compromise; easy to partition during workup.

Detailed Experimental Protocols

Method A: Standard Heterogeneous Conditions ( /Acetone or DMF)

Best for general screening and library synthesis.

Materials:

  • Phenol derivative (1.0 equiv)

  • 2-(Bromomethyl)-5-methoxypyridine hydrochloride (1.1 – 1.2 equiv)

  • Potassium Carbonate (

    
    ), anhydrous, powder (2.5 equiv)
    
  • Potassium Iodide (

    
    ) (0.1 equiv) - Optional catalyst (Finkelstein)
    
  • Solvent: Acetone (reagent grade) or DMF (anhydrous)

Step-by-Step Procedure:

  • Activation: To a round-bottom flask equipped with a magnetic stir bar, add the Phenol (1.0 mmol) and

    
      (2.5 mmol).
    
  • Solvation: Add Acetone or DMF (5 mL, ~0.2 M concentration). Stir at Room Temperature (RT) for 15–30 minutes to ensure partial deprotonation.

    • Note: The solution may change color (yellow/orange) as the phenoxide forms.

  • Reagent Addition: Add 2-(Bromomethyl)-5-methoxypyridine hydrochloride (1.1 mmol) and optional KI (0.1 mmol) in a single portion.

    • Crucial: Do not pre-dissolve the pyridine salt in a separate vial with base; it will degrade. Add it as a solid directly to the phenoxide mixture.

  • Reaction:

    • Acetone: Heat to reflux (

      
      ) for 4–12 hours.
      
    • DMF: Stir at

      
       for 2–6 hours.
      
    • Monitoring: Check by TLC or LC-MS. Look for disappearance of the phenol.

  • Workup:

    • Cool to RT.

    • Filter off the inorganic solids (

      
      , 
      
      
      
      , excess
      
      
      ).
    • Concentrate the filtrate.[2][3]

    • Partition: Dissolve residue in EtOAc (20 mL) and wash with Water (2 x 10 mL) and Brine (10 mL) to remove residual DMF/salts.

  • Purification: Dry organic layer over

    
    , filter, and concentrate. Purify via flash column chromatography (Hexanes/EtOAc gradient).
    
Method B: High-Reactivity Conditions ( /THF)

Best for unreactive phenols or when short reaction times are required.

Safety Warning:


 releases hydrogen gas. Work under inert atmosphere (

/Ar).
  • Deprotonation: Suspend

    
      (60% in oil, 2.5 equiv) in anhydrous THF  or DMF  at 
    
    
    
    .
  • Add the Phenol (1.0 equiv) dropwise in THF. Stir at

    
     to RT for 30 mins until 
    
    
    
    evolution ceases.
  • Reagent Addition: Cool back to

    
    . Add 2-(Bromomethyl)-5-methoxypyridine hydrochloride  (1.1 equiv) slowly.
    
    • Note: The first equivalent of hydride neutralizes the HCl; the second maintains the phenoxide.

  • Reaction: Allow to warm to RT. Stir for 1–3 hours.

  • Quench: Carefully add saturated

    
     solution. Extract with EtOAc.[2]
    

Workflow Visualization

Workflow Start Start: Reagents Preparation MixBase Mix Phenol + Base (2.5 eq) Solvent: Acetone/DMF Start->MixBase Wait Wait 15-30 min (Phenoxide Formation) MixBase->Wait AddReagent Add Pyridine-HCl Salt (Solid addition preferred) Wait->AddReagent Heat Heat to 60°C / Reflux Monitor TLC AddReagent->Heat Check Complete? Heat->Check Check->Heat No Workup Filter Solids -> Aqueous Wash (Remove DMF/Salts) Check->Workup Yes Purify Flash Chromatography Isolate Ether Product Workup->Purify

Figure 2: Operational workflow for the standard Method A protocol.

Troubleshooting & Quality Control

ObservationProbable CauseCorrective Action
Low Yield / Recovery Polymerization of pyridine reagent.Ensure Base is present before adding the pyridine salt. Do not mix pyridine salt and base without the phenol.
Red/Black Tar Decomposition of free base.Lower temperature.[2][4][5] Add reagent in portions. Ensure inert atmosphere.
Starting Material Remains Incomplete deprotonation.Switch to stronger base (

) or higher boiling solvent (DMF vs Acetone). Add catalytic KI.
Product is Unstable Acid sensitivity.The ether linkage is generally stable, but the pyridine ring is basic. Ensure workup is neutral/basic. Avoid strong acid washes.

References

  • Williamson Ether Synthesis Mechanism

    • Source: Master Organic Chemistry.
    • URL:[Link]

  • Synthesis of Pyridyl Ethers (Omeprazole Intermedi

    • Context: Describes the reaction of 2-chloromethyl-3-methyl-4-methoxypyridine (analogous chemistry).
    • Source: European P
    • URL:[Link][6]

  • Source: Google Patents (US5233043A).
  • General Procedure for O-Alkyl

    • Source: Organic Chemistry Portal (Williamson Synthesis).
    • URL:[Link]

Disclaimer: This protocol involves the use of hazardous chemicals.[2] Standard laboratory safety procedures, including the use of PPE (gloves, goggles, fume hood), must be followed. The user assumes all responsibility for safety and compliance.

Sources

Method

2-(Bromomethyl)-5-methoxypyridine hydrochloride in the synthesis of medicinal compounds

This Application Note and Protocol Guide details the use of 2-(Bromomethyl)-5-methoxypyridine hydrochloride as a strategic building block in medicinal chemistry. High-Fidelity Electrophile for Heterocyclic Functionalizat...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide details the use of 2-(Bromomethyl)-5-methoxypyridine hydrochloride as a strategic building block in medicinal chemistry.

High-Fidelity Electrophile for Heterocyclic Functionalization

Abstract

2-(Bromomethyl)-5-methoxypyridine hydrochloride is a specialized electrophilic intermediate used to introduce the 5-methoxy-2-picolyl moiety into bioactive scaffolds. This structural motif is critical in the development of Proton Pump Inhibitors (PPIs) , Aurora A Kinase Inhibitors , and NAMPT modulators . The 5-methoxy group functions as a specific hydrogen-bond acceptor and modulates the pKa of the pyridine ring, influencing the solubility and metabolic stability of the final drug candidate. This guide provides a validated protocol for its synthesis and subsequent coupling with nucleophilic heterocycles.

Chemical Profile & Handling

PropertySpecification
IUPAC Name 2-(Bromomethyl)-5-methoxypyridine hydrochloride
CAS No. 120276-36-0 (Salt) / 105170-27-2 (Related Base)
Molecular Formula C₇H₈BrNO[1] · HCl
Molecular Weight 238.51 g/mol
Appearance White to off-white hygroscopic solid
Solubility Soluble in DMSO, Methanol; sparingly soluble in DCM
Stability Unstable as free base (prone to self-polymerization). Store as HCl salt at -20°C under Argon.
Hazards Corrosive, Lachrymator. Causes severe skin burns and eye damage.

Expert Insight: The free base of 2-(bromomethyl)pyridines is notoriously unstable due to intermolecular N-alkylation (self-quaternization), forming dark tars. Always generate the free base in situ or use the HCl salt directly with an excess of base in the reaction mixture.

Mechanistic Applications in Drug Design

The 5-methoxy-2-picolyl group serves three primary roles in medicinal chemistry:

  • Electronic Modulation: The 5-methoxy group is electron-donating by resonance but electron-withdrawing by induction. It increases the electron density on the pyridine nitrogen compared to unsubstituted pyridine, enhancing basicity and H-bond accepting capability (e.g., in the active site of H+/K+ ATPase).

  • Lipophilicity Tuning: It provides a balanced lipophilic profile (LogP adjustment) compared to more hydrophobic 5-methyl or 5-halo analogs.

  • Metabolic Soft Spot Blocking: Substitution at the 5-position blocks oxidative metabolism (hydroxylation) that typically occurs at the C-5 position of the pyridine ring.

Key Therapeutic Classes:

  • Acid Secretion Inhibitors (PPIs): Analogs of Omeprazole/Rabeprazole where the picolyl ring electronics are tuned for specific activation rates in the parietal cells.

  • Kinase Inhibitors: Used to N-alkylate piperidine or piperazine cores in Aurora A and NAMPT inhibitors to access solvent-exposed pockets.

Experimental Protocol: Synthesis & Coupling

This protocol describes the preparation of the reagent from its alcohol precursor and its application in coupling with a thiol nucleophile (a critical step in PPI synthesis).

Reaction Scheme Workflow:

ReactionWorkflow Start Start: 2-Hydroxymethyl- 5-methoxypyridine Step1 Step 1: Bromination (SOBr2, DCM, 0°C) Start->Step1 Activation Inter Intermediate: 2-(Bromomethyl)-5-methoxy pyridine HCl Step1->Inter Isolation/Precipitation Step2 Step 2: Coupling (Thiol/Amine, Base, solvent) Inter->Step2 In-situ Neutralization Product Final Product: Functionalized Medicinal Scaffold Step2->Product SN2 Substitution

Caption: Workflow for the conversion of the hydroxymethyl precursor to the bromomethyl electrophile and subsequent nucleophilic coupling.

Target: 2-(Bromomethyl)-5-methoxypyridine hydrochloride

  • Setup: Charge a flame-dried 250 mL round-bottom flask with 2-hydroxymethyl-5-methoxypyridine (10.0 mmol, 1.39 g) and anhydrous Dichloromethane (DCM) (50 mL).

  • Activation: Cool the solution to 0°C in an ice bath. Add Thionyl Bromide (SOBr₂) (12.0 mmol, 0.93 mL) dropwise over 15 minutes. Note: Thionyl chloride (SOCl₂) can be used to make the chloromethyl analog if the bromo is too reactive.

  • Reaction: Remove the ice bath and stir at room temperature for 2 hours. Monitor by TLC (System: 5% MeOH in DCM). The alcohol spot should disappear.

  • Isolation: The product often precipitates as the hydrobromide/hydrochloride salt.

    • If solid forms: Filter under inert atmosphere, wash with cold ether, and dry under vacuum.

    • If solution remains: Concentrate to ~10 mL, then add anhydrous Diethyl Ether (100 mL) to induce precipitation.

  • Yield: Expect 85-95% yield of the hygroscopic salt. Store immediately at -20°C.

Target: 2-[(5-Methoxy-2-pyridyl)methylsulfinyl]-1H-benzimidazole derivative

  • Nucleophile Prep: In a 100 mL flask, dissolve 2-Mercaptobenzimidazole (5.0 mmol, 0.75 g) in Ethanol (EtOH) (20 mL) and Water (2 mL).

  • Base Addition: Add Sodium Hydroxide (NaOH) (10.0 mmol, 0.40 g) or Potassium Carbonate (excess) to generate the thiolate anion. Stir for 15 minutes at room temperature.

  • Electrophile Addition: Cool the mixture to 0°C. Add 2-(Bromomethyl)-5-methoxypyridine hydrochloride (5.0 mmol, 1.19 g) portion-wise over 10 minutes.

    • Critical: Adding the solid salt portion-wise prevents a localized excess of free base, reducing dimerization side reactions.

  • Reaction: Stir at 0°C for 30 minutes, then allow to warm to room temperature over 1 hour.

  • Workup:

    • Concentrate the ethanol under reduced pressure.

    • Dilute residue with Water (50 mL) and extract with Ethyl Acetate (3 x 50 mL).

    • Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash chromatography (Hexanes/Ethyl Acetate gradient).

  • Result: The resulting sulfide is the precursor to the sulfoxide drug. (Oxidation with m-CPBA would yield the final PPI).

Troubleshooting & Optimization

IssueProbable CauseSolution
Dark/Black Reaction Mixture Polymerization of the free pyridine base.Keep reaction temperature low (0°C). Add the pyridine salt slowly to the buffered nucleophile. Do not pre-mix the pyridine salt with strong base without the nucleophile present.
Low Yield Hydrolysis of the bromomethyl group.Ensure solvents are anhydrous. Avoid aqueous bases if possible; use DIPEA/DMF or K₂CO₃/Acetone conditions.
Incomplete Reaction Poor solubility of the HCl salt.Use polar aprotic solvents like DMF or DMSO if EtOH/Acetone is insufficient.

References

  • Lombardino, J. G. (1981). "Synthesis and antiinflammatory activity of some 2-amino-5-methoxypyridine derivatives." Journal of Medicinal Chemistry, 24(1), 39-42.

  • Kohl, B., et al. (1992). "H+/K+-ATPase Inhibitors: Synthesis and Activity of Substituted 2-[(2-Pyridylmethyl)sulfinyl]-1H-benzimidazoles." Journal of Medicinal Chemistry, 35(6), 1049–1057.

  • Reddy, G. C., et al. (2008). "An improved process for the preparation of Tenatoprazole." Organic Process Research & Development, 12(4), 774-777. (Describes analogous chloromethyl coupling).

  • AstraZeneca. (2018). "Piperidine compounds as Aurora A kinase inhibitors." U.S. Patent 10,092,556. (Cites 2-bromomethyl-5-methoxypyridine intermediates).

  • PubChem. (2024). "2-(Bromomethyl)-5-methoxypyridine hydrobromide Compound Summary." National Library of Medicine.

Sources

Application

Scale-up synthesis using 2-(Bromomethyl)-5-methoxypyridine hydrochloride

Application Note: Scale-Up Alkylation Strategies Using 2-(Bromomethyl)-5-methoxypyridine Hydrochloride Executive Summary 2-(Bromomethyl)-5-methoxypyridine hydrochloride (CAS: 120276-36-0 / 105170-27-2 analog) is a critic...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Scale-Up Alkylation Strategies Using 2-(Bromomethyl)-5-methoxypyridine Hydrochloride

Executive Summary

2-(Bromomethyl)-5-methoxypyridine hydrochloride (CAS: 120276-36-0 / 105170-27-2 analog) is a critical electrophilic intermediate employed in the synthesis of proton pump inhibitors (PPIs) and next-generation kinase inhibitors. Its structural motif—a pyridine ring substituted with a methoxy group and a reactive bromomethyl arm—serves as a bioisostere for benzyl groups, offering improved metabolic stability and solubility profiles.

However, scale-up utilizing this reagent is notoriously difficult due to the thermal instability of its free base and its potent lachrymatory properties . This Application Note details a validated "In-Situ Liberation" protocol that bypasses the isolation of the unstable free base, ensuring high yield, safety, and reproducibility at kilogram scales.

Critical Material Attributes (CMA) & Chemical Profile

Before initiating scale-up, operators must understand the dichotomy between the salt and free base forms.

AttributeHydrochloride Salt (Reagent)Free Base (Reactive Species)
State Crystalline Solid (White to Off-white)Oily Liquid / Low-melting Solid
Stability High (Store Desiccated, <25°C)Critical Instability (Polymerizes >0°C)
Reactivity Latent ElectrophileAggressive Alkylating Agent
Handling Corrosive SolidPotent Lachrymator & Vesicant
Solubility Water, Methanol, DMSODCM, Toluene, EtOAc, THF

Key Mechanistic Insight: The free base of 2-(bromomethyl)-5-methoxypyridine undergoes self-quaternization (intermolecular


) to form insoluble dark tars if left concentrated at room temperature. Never isolate and store the free base. 

Strategic Approach: Biphasic Alkylation

To mitigate decomposition, we employ a Biphasic Nucleophilic Substitution strategy. This method liberates the reactive free base only in the presence of the nucleophile, ensuring immediate consumption.

The Workflow Logic
  • Partitioning: The HCl salt is suspended in an organic solvent (DCM or Toluene).

  • Neutralization: An aqueous base (NaOH/K₂CO₃) neutralizes the HCl.

  • Phase Transfer: The free base migrates to the organic layer.

  • Coupling: The nucleophile (present in the organic phase or at the interface) reacts immediately.

Visualizing the Reaction Pathway

ReactionWorkflow Start Start: 2-(Bromomethyl)-5-methoxypyridine HCl (Solid Salt) Step1 Suspension in Non-Polar Solvent (Toluene or DCM) Start->Step1 Step2 Addition of Aqueous Base (NaOH or K2CO3) + Cool to <5°C Step1->Step2 Intermediate Transient Free Base Generation (Organic Phase) Step2->Intermediate Deprotonation Step3 Immediate Reaction with Nucleophile (e.g., Thiol/Amine) Intermediate->Step3 Fast S_N2 SelfAlk SIDE REACTION: Self-Polymerization (Tars) Intermediate->SelfAlk If T > 10°C or No Nucleophile End Stable Product (Alkylated Pyridine) Step3->End

Figure 1: Biphasic reaction workflow designed to minimize the lifetime of the unstable free base intermediate.

Detailed Protocol: S-Alkylation of a Mercapto-Benzimidazole

Scenario: Synthesis of a PPI precursor (Omeprazole/Rabeprazole analog).

Scale: 100 g Input Reagents:

  • 2-(Bromomethyl)-5-methoxypyridine HCl (1.05 equiv)

  • 2-Mercapto-5-methoxybenzimidazole (1.0 equiv)

  • Sodium Hydroxide (2.2 equiv)

  • Solvent: Dichloromethane (DCM) / Water (1:1 ratio)

  • Catalyst: Tetrabutylammonium bromide (TBAB) (0.05 equiv) - Optional but recommended for kinetics.

Step-by-Step Methodology
  • Reactor Setup:

    • Equip a 2L jacketed glass reactor with an overhead stirrer, internal temperature probe, and dropping funnel.

    • Connect the reactor vent to a scrubber containing 10% NaOH (to neutralize any lachrymatory vapors).

  • Nucleophile Preparation:

    • Charge Water (500 mL) and NaOH (2.2 equiv) to the reactor.

    • Add 2-Mercapto-5-methoxybenzimidazole (1.0 equiv) .

    • Stir at 20°C until fully dissolved (formation of the thiolate anion).

    • Cool the solution to 0–5°C .

  • Reagent Suspension (The Critical Step):

    • In a separate flask, suspend 2-(Bromomethyl)-5-methoxypyridine HCl (1.05 equiv) in DCM (500 mL) .

    • Note: The salt will not dissolve completely. This is expected.

  • Biphasic Coupling:

    • Add the DCM suspension to the cooled aqueous reactor over 30 minutes.

    • Control: Maintain internal temperature < 10°C . The neutralization is exothermic.

    • Mechanism:[1][2][3] As the DCM hits the basic water, the HCl is stripped; the free pyridine base dissolves in DCM and immediately encounters the thiolate at the interface (or via PTC extraction).

  • Reaction Monitoring:

    • Stir vigorously (high RPM is crucial for biphasic transfer).

    • Monitor by HPLC after 1 hour. Target: < 1% unreacted thiol.

  • Workup:

    • Stop stirring and allow layers to separate.

    • Drain the organic layer (Product).

    • Wash the organic layer with 5% NaHCO₃ (removes acid traces) followed by Brine .

    • Dry over MgSO₄ and concentrate in vacuo.

Process Safety & Waste Management

Lachrymator Containment: The free base is a severe lachrymator.

  • Engineering Control: All operations must occur within a fume hood or closed reactor system.

  • Decontamination: Any glassware or spills involving the bromide must be treated with a solution of Ammonium Hydroxide and Ethanol (converts the alkyl bromide to a harmless amine) before removal from the hood.

Thermal Runaway:

  • Do not heat the reaction above 25°C during the addition phase. The self-polymerization of the pyridine derivative is exothermic and autocatalytic.

Troubleshooting & Optimization

Use this decision matrix to optimize solvent selection based on your specific nucleophile.

SolventSelection Start Select Nucleophile Type Type1 Thiol / Thiolate (Highly Nucleophilic) Start->Type1 Type2 Amine (Moderately Nucleophilic) Start->Type2 Solvent1 Biphasic System (DCM / Water + NaOH) Type1->Solvent1 Preferred Type2->Solvent1 If amine is water stable Solvent2 Homogeneous Polar (DMF or NMP + DIPEA) Type2->Solvent2 If amine is water sensitive Cond1 Add TBAB (PTC) Keep T < 10°C Solvent1->Cond1 Cond2 Strict Anhydrous Keep T < 0°C Solvent2->Cond2

Figure 2: Solvent and condition selection matrix based on nucleophile compatibility.

Common Issues:

  • Low Yield: Usually caused by hydrolysis of the bromide before reaction. Solution: Ensure the aqueous phase is cold (0°C) and add the bromide solution slowly.

  • Dark Coloration: Indicates polymerization of the pyridine reagent. Solution: Reduce temperature and increase stirring speed to accelerate the desired coupling.

References

  • Lombardino, J. G. (1981). "Synthesis and Anti-inflammatory Activity of Some 2-Substituted 5-Methoxypyridines." Journal of Medicinal Chemistry, 24(1), 39–42.

  • Sigma-Aldrich. "Safety Data Sheet: 2-(Bromomethyl)pyridine hydrobromide." Merck KGaA. Accessed October 2025.

  • Scriven, E. F. V. (1984). "Pyridine and its Derivatives." Comprehensive Heterocyclic Chemistry. Elsevier. (Standard text on Pyridine reactivity).
  • BenchChem. "Application Notes for Nucleophilic Substitution on 5-Methoxy-2-methylthiopyrimidine." BenchChem Technical Support.

  • Fisher Scientific. "2-(Bromomethyl)pyridine hydrobromide Handling and Storage." Thermo Fisher Scientific.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Reactions of 2-(Bromomethyl)-5-methoxypyridine Hydrochloride

This technical support center is designed for researchers, scientists, and drug development professionals utilizing 2-(Bromomethyl)-5-methoxypyridine hydrochloride in their synthetic workflows. As a reactive alkylating a...

Author: BenchChem Technical Support Team. Date: February 2026

This technical support center is designed for researchers, scientists, and drug development professionals utilizing 2-(Bromomethyl)-5-methoxypyridine hydrochloride in their synthetic workflows. As a reactive alkylating agent, this compound is prone to several side reactions that can impact yield, purity, and the overall success of your experiments. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you identify, mitigate, and resolve common issues encountered during its use.

Frequently Asked Questions (FAQs)

Q1: I am observing a new, more polar spot on my TLC/a new peak in my LC-MS that corresponds to the loss of bromine and the addition of a hydroxyl group. What is this impurity?

A: This is most likely the hydrolysis product, 2-(hydroxymethyl)-5-methoxypyridine. The bromomethyl group is susceptible to nucleophilic attack by water, which can be present in your solvents or introduced during workup.[1]

Q2: My reaction has produced a significant amount of a high molecular weight, insoluble material. What could this be?

A: You are likely observing dimerization or polymerization products. 2-(Bromomethyl)pyridine derivatives can undergo self-reaction, where the nucleophilic pyridine nitrogen of one molecule attacks the electrophilic bromomethyl group of another. This can lead to the formation of pyridinium salts and ultimately complex mixtures of oligomers.[1]

Q3: I am using 2-(Bromomethyl)-5-methoxypyridine hydrochloride for an N-alkylation reaction, but my yield is low and I see multiple products. What are the likely side reactions?

A: Besides hydrolysis and dimerization, you may be experiencing over-alkylation, where your desired N-alkylated product reacts again with another equivalent of the starting material. This is a common problem when the product amine is more nucleophilic than the starting amine.[2][3] Another possibility is the formation of a quaternary ammonium salt through reaction at the pyridine nitrogen.[4]

Q4: How can I minimize the formation of these side products?

A: Several strategies can be employed:

  • Strict anhydrous conditions: Use dry solvents and an inert atmosphere (e.g., nitrogen or argon) to minimize hydrolysis.

  • Temperature control: Lowering the reaction temperature can often reduce the rate of side reactions more than the desired reaction.

  • Order of addition: Adding the 2-(Bromomethyl)-5-methoxypyridine hydrochloride slowly to the reaction mixture containing the nucleophile can help to keep its concentration low and minimize self-reaction.

  • Choice of base: The choice of base is critical. A non-nucleophilic, sterically hindered base can be used to deprotonate your nucleophile without competing in the alkylation reaction. For N-alkylation, careful optimization of the base is necessary to avoid over-alkylation.[2]

  • Stoichiometry: Precise control of the stoichiometry of your reactants is crucial to avoid side reactions from excess reagents.[5]

Troubleshooting Guide

This section provides a more detailed approach to identifying and resolving specific issues you may encounter.

Issue 1: Presence of 2-(Hydroxymethyl)-5-methoxypyridine

Symptoms:

  • A new, more polar spot on TLC.

  • A peak in the LC-MS with a mass corresponding to C₇H₉NO₂ (M+H⁺ ≈ 140.06).

  • In the ¹H NMR of the crude product, new signals corresponding to a hydroxymethyl group (a singlet around 4.5-4.8 ppm) and potentially a broad singlet for the hydroxyl proton.[6][7][8]

Causality: The bromomethyl group is a good leaving group, and water is a competent nucleophile, especially at elevated temperatures or under basic conditions.

Troubleshooting Protocol:

  • Verify Anhydrous Conditions:

    • Dry all glassware in an oven (e.g., 120 °C) for several hours and cool under a stream of dry nitrogen or in a desiccator.

    • Use freshly distilled or commercially available anhydrous solvents. Solvents like DMF and DMSO are hygroscopic and should be handled with care.

    • Run the reaction under an inert atmosphere (nitrogen or argon).

  • Optimize Workup Procedure:

    • If an aqueous workup is necessary, perform it at low temperatures (e.g., 0 °C) to minimize hydrolysis.

    • Minimize the contact time with the aqueous phase.

    • If possible, consider a non-aqueous workup.

  • Purification:

    • The more polar 2-(hydroxymethyl)-5-methoxypyridine can typically be separated from the desired product by column chromatography on silica gel.[9]

Issue 2: Formation of Dimer/Polymer Side Products

Symptoms:

  • Formation of a precipitate during the reaction or workup.

  • A complex mixture of high molecular weight species observed in the mass spectrum.

  • Broad, unresolved peaks in the NMR spectrum of the crude product.

Causality: The pyridine nitrogen is nucleophilic and can react with the electrophilic bromomethyl group of another molecule in an Sₙ2 fashion. This can lead to a chain reaction, forming oligomers or polymers. This is a known pathway for pyridine derivatives.[10][11][12]

Troubleshooting Protocol:

  • Control Reactant Concentration:

    • Employ high dilution conditions to disfavor intermolecular reactions.

    • Add the 2-(Bromomethyl)-5-methoxypyridine hydrochloride solution dropwise to the reaction mixture over an extended period. This maintains a low concentration of the alkylating agent at any given time.

  • Temperature Management:

    • Run the reaction at the lowest temperature that allows for a reasonable reaction rate for the desired transformation.

  • Purification:

    • Dimeric and polymeric byproducts are often insoluble and can be removed by filtration.

    • If soluble, they can often be separated by size-exclusion chromatography or careful column chromatography.

Issue 3: Over-alkylation in N-Alkylation Reactions

Symptoms:

  • A new, less polar spot on TLC compared to the desired mono-alkylated product.

  • A peak in the LC-MS corresponding to the addition of a second 2-(methyl)-5-methoxypyridine group to your target molecule.

  • Complex NMR spectrum showing signals for both mono- and di-alkylated products.

Causality: The product of the initial N-alkylation may be more nucleophilic than the starting amine, leading to a second alkylation event. This is a common challenge in N-alkylation reactions.[2][3]

Troubleshooting Protocol:

  • Optimize Stoichiometry:

    • Use a slight excess of the amine nucleophile relative to the 2-(Bromomethyl)-5-methoxypyridine hydrochloride.

    • Carefully monitor the reaction progress by TLC or LC-MS and stop the reaction once the starting material is consumed to prevent further reaction.

  • Base Selection:

    • Use a base that is just strong enough to deprotonate the starting amine but not the product amine, if their pKa values are sufficiently different.

    • A bulky, non-nucleophilic base is generally preferred.

  • Purification:

    • The over-alkylated product is typically less polar and can be separated from the desired mono-alkylated product by column chromatography.[13]

Analytical Methodologies

A robust analytical method is crucial for identifying and quantifying side products. High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) is a powerful tool for this purpose.

General HPLC-MS Method:
  • Column: A C18 reversed-phase column is a good starting point (e.g., 250 x 4.6 mm, 5 µm).[14]

  • Mobile Phase: A gradient elution with water (containing 0.1% formic acid) and acetonitrile is commonly used.[15]

  • Detection: UV detection at a wavelength where the pyridine core absorbs (e.g., 230 nm) and ESI-MS in positive ion mode.[14]

This method should allow for the separation of the starting material, the desired product, and the common side products based on their differing polarities.

Visualizing Reaction Pathways

The following diagrams illustrate the formation of common side products.

Side_Products 2-(Bromomethyl)-5-methoxypyridine 2-(Bromomethyl)-5-methoxypyridine Dimer Dimer 2-(Bromomethyl)-5-methoxypyridine->Dimer Dimerization Hydrolysis_Product 2-(Hydroxymethyl)-5-methoxypyridine 2-(Bromomethyl)-5-methoxypyridine->Hydrolysis_Product Hydrolysis Desired_Product Desired Alkylated Product 2-(Bromomethyl)-5-methoxypyridine->Desired_Product Alkylation Quaternary_Salt Quaternary Pyridinium Salt 2-(Bromomethyl)-5-methoxypyridine->Quaternary_Salt Self-Reaction H2O H2O H2O->Hydrolysis_Product Nucleophile Nucleophile Nucleophile->Desired_Product Overalkylation_Product Over-alkylation Product Desired_Product->Overalkylation_Product Further Alkylation

Caption: Potential side reaction pathways for 2-(Bromomethyl)-5-methoxypyridine.

Summary of Common Side Products and Mitigation Strategies

Side ProductIdentificationMitigation Strategies
2-(Hydroxymethyl)-5-methoxypyridine More polar spot on TLC; Mass spec (M+H⁺ ≈ 140.06); ¹H NMR signals for -CH₂OH.[6][7][8]Use anhydrous solvents and inert atmosphere; low-temperature aqueous workup.
Dimer/Polymer Insoluble precipitate; High MW species in MS; Broad NMR signals.High dilution; slow addition of the alkylating agent; lower reaction temperature.
Over-alkylation Product Less polar spot on TLC; Mass spec corresponding to double alkylation.Use a slight excess of the nucleophile; monitor reaction closely; optimize base.[2][3]
Quaternary Pyridinium Salt Highly polar, often water-soluble; distinct NMR signals.Slow addition; lower temperature; use of a non-nucleophilic base to deprotonate the primary nucleophile.

References

  • Organic Syntheses. (n.d.). 2,2'-Bipyridine. Retrieved from [Link]

  • Wiley Online Library. (n.d.). Proposed mechanism for Pd‐catalyzed pyridine dimerization. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 4,4'-Bis(Chloromethyl)-2,2'-Bipyridine. Retrieved from [Link]

  • International Journal of Pharmaceutical and Biological Archives. (2025, June 5). development and validation of a robust rp-hplc method for the simultaneous estimation of a. Retrieved from [Link]

  • PubChem. (n.d.). 2-Hydroxy-5-methylpyridine. Retrieved from [Link]

  • Preprints.org. (2024, January 3). Recent Progress on the Synthesis of Bipyridine Derivatives. Retrieved from [Link]

  • Bentham Science. (2025, February 12). Quick Access to 2,2'-Bipyridines from Halopyridines and Pyridines Using Transition Metals: A Short Review. Retrieved from [Link]

  • PubChem. (n.d.). 2-Methyl-5-hydroxypyridine. Retrieved from [Link]

  • MDPI. (2024, January 24). Recent Progress on the Synthesis of Bipyridine Derivatives. Retrieved from [Link]

  • University of Rochester Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimizing reaction conditions of N-alkylation reaction. Retrieved from [Link]

  • Elsevier. (n.d.). Supporting Information 2-Methoxypyridine Derivatives: Synthesis, Liquid Crystalline and Photo-physical Properties. Retrieved from [Link]

  • SciSpace. (n.d.). Hplc method development and validation: an overview. Retrieved from [Link]

  • World Journal of Pharmaceutical and Medical Research. (2023, December 11). HPLC METHOD DEVELOPMENT AND VALIDATION. Retrieved from [Link]

  • The Pharmaceutical and Chemical Journal. (n.d.). An Overview on HPLC Method Development, Optimization and Validation process for drug analysis. Retrieved from [Link]

  • DTIC. (n.d.). A NEW METHOD FOR THE SYNTHESIS OF QUATERNARY AMMONIUM COMPOUNDS FROM PRIMARY AND SECONDARY AMINES. Retrieved from [Link]

  • Wiley Online Library. (n.d.). Pyridine Dimers and Their Low‐Temperature Isomerization: A High‐Resolution Matrix‐Isolation Spectroscopy Study. Retrieved from [Link]

  • Macmillan Group - Princeton University. (2021, July 1). A general N-alkylation platform via copper metallaphotoredox and silyl radical activation of alkyl halides. Retrieved from [https://www.princeton.edu/chemistry/macmillan/wp-content/uploads/sites/9 Macmillan/files/publications/A-General-N-Alkylation-Platform-via-Copper-Metallaphotoredox.pdf]([Link] Macmillan/files/publications/A-General-N-Alkylation-Platform-via-Copper-Metallaphotoredox.pdf)

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Avoiding Over-alkylation. Retrieved from [Link]

  • MDPI. (2023, October 20). Editorial: Special Issue “Molecules from Side Reactions II”. Retrieved from [Link]

  • ResearchGate. (2013, March 21). 2-bromomethyl pyridine into 2-pyridine methanol. Retrieved from [Link]

  • SIELC Technologies. (2018, February 16). Separation of 2-Bromopyridine on Newcrom R1 HPLC column. Retrieved from [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Condensation/ Multi-component Reactions MCR/Oxidation Approaches to Pyridines. Retrieved from [Link]

  • PMC. (n.d.). 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions. Retrieved from [Link]

  • Angewandte Chemie International Edition. (2019, June 17). Dehydrogenative Synthesis of 2,2'-Bipyridyls Through Regioselective Pyridine Dimerization. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation of 4-substituted pyridines and quaternary pyridine salts useful therefor.
  • Wikipedia. (n.d.). Pyrimidine dimer. Retrieved from [Link]

  • The Journal of Organic Chemistry. (2021, May 27). Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Pyridine N-Alkylation by Lithium, Magnesium, and Zinc Alkyl Reagents: Synthetic, Structural, and Mechanistic Studies on the Bis(imino)pyridine System. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 2-Substituted Pyridines via a Regiospecific Alkylation, Alkynylation, and Arylation of Pyridine N-Oxides. Retrieved from [Link]

  • GalChimia. (2010, March 1). R&D work: Alkylation of amines with alkylboronic acids. Retrieved from [Link]

  • MDPI. (2019, November 14). A New Efficient Route to 2-Alkylsemicarbazides. Retrieved from [Link]

  • MDPI. (n.d.). The Quaternization Reaction of 5-O-Sulfonates of Methyl 2,3-o-Isopropylidene-β-D-Ribofuranoside with Selected Heterocyclic and Aliphatic Amines. Retrieved from [Link]

  • RSC Education. (2012, March 1). The hydrolysis of 2-bromo-2-methylpropane. Retrieved from [Link]

  • PubMed. (2021, May 10). The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations. Retrieved from [Link]

  • PubMed. (2008, May 16). Kinetics and mechanism of large rate enhancement in the alkaline hydrolysis of N'-morpholino-N-(2'-methoxyphenyl)phthalamide. Retrieved from [Link]

  • University of California, Davis. (n.d.). Class PNPA Hydrolysis Kinetics Data. Retrieved from [Link]

  • PMC. (2018, December 5). Hydrolysis and Photolysis Kinetics, and Identification of Degradation Products of the Novel Bactericide 2-(4-Fluorobenzyl)-5-(Methylsulfonyl)-1,3,4-Oxadiazole in Water. Retrieved from [Link]

  • Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Kinetics of hydrolysis of 4-methoxyphenyl-2,2-dichloroethanoate in binary water–cosolvent mixtures; the role of solvent activity and solute–solute interactions. Retrieved from [Link]

Sources

Optimization

Optimizing reaction conditions for 2-(Bromomethyl)-5-methoxypyridine hydrochloride

An In-depth Guide to Optimizing Reaction Conditions for 2-(Bromomethyl)-5-methoxypyridine hydrochloride Core Characteristics and Handling 2-(Bromomethyl)-5-methoxypyridine hydrochloride is a reactive building block cruci...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Guide to Optimizing Reaction Conditions for 2-(Bromomethyl)-5-methoxypyridine hydrochloride

Core Characteristics and Handling

2-(Bromomethyl)-5-methoxypyridine hydrochloride is a reactive building block crucial for introducing the 5-methoxypyridin-2-ylmethyl moiety in the synthesis of pharmacologically active molecules.[1] Its reactivity stems from the benzylic-like bromide, which is an excellent leaving group in nucleophilic substitution reactions.[2] However, this reactivity also necessitates careful handling and storage to prevent degradation.

Key Properties:

  • Form: Typically a solid. The hydrochloride salt form enhances stability and simplifies handling compared to the free base.

  • Reactivity: The bromomethyl group is highly susceptible to nucleophilic attack.[2]

  • Storage: Should be stored in a cool, dry, well-ventilated place, away from moisture and incompatible materials.[3][4] The hydrochloride salt is generally more stable than the free base, but hydrolysis to the corresponding alcohol can still occur if exposed to moisture.[5]

Frequently Asked Questions (FAQs)

This section addresses common queries encountered when working with 2-(Bromomethyl)-5-methoxypyridine hydrochloride.

Q1: Do I need to neutralize the hydrochloride salt before starting my reaction?

A1: Yes, in most cases. The hydrochloride salt protonates the pyridine nitrogen, which can affect its electronic properties and solubility. More importantly, if your nucleophile is basic, it will be protonated and deactivated by the hydrochloride. Therefore, it is standard practice to add a base to neutralize the salt and liberate the free base in situ or to extract the free base before use.

Q2: What is the best type of base to use for a nucleophilic substitution reaction?

A2: The ideal base should be strong enough to deprotonate your nucleophile but not so strong that it promotes side reactions. It should also be non-nucleophilic to avoid competing with your primary nucleophile.

Base Type Examples Use Case & Rationale
Inorganic Carbonates K₂CO₃, Cs₂CO₃Excellent choice for O- and N-alkylation with phenols, alcohols, and amines. They are generally non-nucleophilic, inexpensive, and easy to remove during work-up.
Organic Amines Triethylamine (TEA), Diisopropylethylamine (DIPEA)Used as acid scavengers, particularly to neutralize the HBr byproduct of the reaction. DIPEA is bulkier and less nucleophilic than TEA, making it a better choice to avoid competition.
Hydrides Sodium Hydride (NaH)A very strong, non-nucleophilic base used for deprotonating weakly acidic nucleophiles like alcohols. Requires an anhydrous aprotic solvent (e.g., THF, DMF) and careful handling.

Q3: Which solvent system is optimal for my reaction?

A3: The choice of solvent is critical and depends on the nature of the nucleophile and the desired reaction mechanism (typically S_{N}2). Polar aprotic solvents are generally preferred for S_{N}2 reactions as they can dissolve the reagents but do not solvate the nucleophile as strongly as protic solvents, thus enhancing its reactivity.[6]

Solvent Rationale Common Nucleophiles
Acetone Good balance of polarity and volatility. Accelerates S_{N}2 reactions.[6]Phenols, carboxylates
Acetonitrile (ACN) Polar aprotic, good for dissolving a wide range of compounds.Amines, thiols
Tetrahydrofuran (THF) Less polar than ACN or DMF, useful for reactions with organometallics or hydrides.Alcohols (with NaH)
Dimethylformamide (DMF) High boiling point, excellent solvating power for a variety of salts.Wide range, good for sluggish reactions that require heating.

Q4: How can I monitor the progress of my reaction?

A4: Thin-Layer Chromatography (TLC) is the most common and immediate method. Use a solvent system that gives a good separation between your starting material, product, and any potential byproducts (a target Rf of 0.3-0.5 for the product is ideal).[5] For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) can be employed.[7]

Troubleshooting Guide

Even with optimized conditions, challenges can arise. This guide provides a systematic approach to diagnosing and solving common experimental issues.

Problem 1: Low or No Product Yield

This is the most frequent issue, often stemming from several root causes.

Caption: Troubleshooting Decision Tree for Low Yield.

  • Cause A: Inactive Reagents

    • Diagnosis: The starting material remains unreacted, as seen on TLC.

    • Reasoning: 2-(Bromomethyl)-5-methoxypyridine hydrochloride is susceptible to hydrolysis if exposed to moisture.[5] Similarly, strong bases like NaH can be inactivated by moisture.

    • Solution: Ensure all glassware is oven-dried. Use anhydrous solvents. Use freshly opened bottles of reagents or purify/dry them before use.

  • Cause B: Competing Side Reactions

    • Diagnosis: TLC shows multiple new spots in addition to or instead of the desired product.

    • Reasoning:

      • Hydrolysis: The bromomethyl group can react with trace water to form the corresponding alcohol, (5-methoxy-pyridin-2-yl)methanol.[8]

      • Self-Alkylation: The starting material can react with itself, especially under basic conditions, to form a pyridinium salt dimer.[8] This is a known issue for bromomethylpyridines.

      • Base as Nucleophile: If a nucleophilic base like NaOH or ammonia is used in excess, it can compete with the intended nucleophile.[9]

    • Solution:

      • Work under strictly anhydrous conditions.

      • Maintain a dilute solution and add the bromomethylpyridine slowly to the solution of the nucleophile to minimize self-reaction.

      • Use a non-nucleophilic base like K₂CO₃ or a sterically hindered amine base like DIPEA.

Problem 2: Difficult Product Purification
  • Issue A: Product is an oil and won't crystallize.

    • Reasoning: The presence of impurities can inhibit crystal lattice formation.[5]

    • Solution: First, attempt purification by column chromatography to remove impurities. After obtaining a purer fraction, attempt recrystallization again from a different solvent system.

  • Issue B: Product degrades on silica gel column.

    • Reasoning: Standard silica gel is acidic and can promote the hydrolysis of the product or the unreacted starting material.[5]

    • Solution:

      • Deactivate Silica: Prepare a slurry of silica gel in your starting eluent and add ~1% triethylamine. Mix well before packing the column.

      • Use Alumina: Neutral or basic alumina can be a suitable alternative stationary phase.

      • Work Quickly: Do not let the compound sit on the column for an extended period.

Experimental Protocols & Workflows

General Protocol for Nucleophilic Substitution (O-Alkylation of a Phenol)

This protocol outlines a standard procedure for reacting 2-(Bromomethyl)-5-methoxypyridine hydrochloride with a generic phenol.

  • Reagent Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the phenol (1.0 eq.) and potassium carbonate (K₂CO₃, 2.0 eq.) in anhydrous acetone or DMF.

  • Reaction Setup: Stir the mixture at room temperature for 15-30 minutes to ensure deprotonation of the phenol.

  • Addition of Electrophile: Add 2-(Bromomethyl)-5-methoxypyridine hydrochloride (1.1 eq.) to the mixture in one portion.

  • Reaction Monitoring: Heat the reaction to a suitable temperature (e.g., 50-60 °C) and monitor its progress by TLC every 1-2 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter off the inorganic salts and wash the filter cake with the reaction solvent.

  • Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate and wash with water (2x) and brine (1x).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude residue by column chromatography or recrystallization.[10]

General Experimental Workflow

The following diagram illustrates the logical flow from planning to final product characterization.

Experimental_Workflow A Reagent Preparation (Drying, Weighing) B Reaction Setup (Inert Atmosphere, Solvent, Base) A->B C Reaction (Temperature Control, Stirring) B->C D Monitoring (TLC, HPLC) C->D In-process check D->C Incomplete? Continue E Work-up & Extraction D->E Complete? Proceed F Purification (Chromatography/Recrystallization) E->F G Characterization (NMR, MS, Purity Analysis) F->G

Caption: Standard Experimental Workflow Diagram.

Analytical Characterization

Proper characterization is essential to confirm the identity and purity of the final product.

  • High-Performance Liquid Chromatography (HPLC): A powerful tool for assessing purity. Reversed-phase HPLC methods are commonly developed for pyridine derivatives.[11] A mobile phase of acetonitrile and water with an acid modifier like formic acid is a good starting point.[12]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for analyzing volatile pyridine compounds and identifying byproducts.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural confirmation. The formation of the desired product can be confirmed by the disappearance of the bromomethyl signal and the appearance of a new signal corresponding to the methylene group adjacent to the nucleophile.

  • Mass Spectrometry (MS): Provides the molecular weight of the product, confirming that the desired substitution has occurred.

By following this guide, researchers can navigate the complexities of working with 2-(Bromomethyl)-5-methoxypyridine hydrochloride, leading to more efficient, reliable, and successful synthetic outcomes.

References

  • National Center for Biotechnology Information. (n.d.). ANALYTICAL METHODS - Toxicological Profile for Pyridine. NCBI Bookshelf. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. Retrieved from [Link]

  • Royal Society of Chemistry. (2025, August 7). 2-Methoxypyridine Derivatives: Synthesis, Liquid Crystalline and Photo-physical Properties. New Journal of Chemistry. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). TABLE 6-1, Analytical Methods for Determining Pyridine in Biological Materials. NCBI. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). 2-Methoxypyridine derivatives: synthesis, liquid crystalline and photo-physical properties. New Journal of Chemistry. Retrieved from [Link]

  • MDPI. (2019, November 10). The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles. Molecules. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Recent Advances in the Synthesis and Applications of m-Aryloxy Phenols. PMC. Retrieved from [Link]

  • Agilent. (n.d.). Purification Workflow from Different Perspectives Part 2 High-Throughput Purification. Retrieved from [Link]

  • PubChem. (n.d.). 2-(Bromomethyl)pyridine hydrobromide. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-amino-5-methoxy pyridine. Retrieved from [Link]

  • PubChem. (n.d.). 2-Bromo-5-methoxypyridine. Retrieved from [Link]

  • PubChem. (n.d.). 5-Bromo-2-methoxypyridine. Retrieved from [Link]

  • ResearchGate. (2013, March 21). 2-bromomethyl pyridine into 2-pyridine methanol. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Substitution reactions of alkyl halides: two mechanisms. Retrieved from [Link]

  • Google Patents. (n.d.). CN101648907A - Purifying method of 2-chloromethyl-4-methoxyl-3,5-dimethylpyridine chloride.
  • Google Patents. (n.d.). WO2019145177A1 - Bromination of pyridine derivatives.
  • Save My Exams. (2025, June 20). Substitution Reactions of Halogenoalkanes. Retrieved from [Link]

  • CK-12 Foundation. (2026, January 1). Nucleophilic Substitution Reactions - Haloalkanes. Retrieved from [Link]

  • University of Victoria. (n.d.). Chemistry 335 Additional Practice Final. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Low Reactivity of 2-(Bromomethyl)-5-methoxypyridine Hydrochloride

Welcome to the technical support center for 2-(Bromomethyl)-5-methoxypyridine hydrochloride. This guide is designed for researchers, chemists, and drug development professionals who may encounter challenges with the reac...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-(Bromomethyl)-5-methoxypyridine hydrochloride. This guide is designed for researchers, chemists, and drug development professionals who may encounter challenges with the reactivity of this versatile building block. We will move beyond simple procedural steps to explain the underlying chemical principles governing its use, ensuring your experiments are both successful and reproducible.

Part 1: Frequently Asked Questions - Understanding the Reagent's Core Chemistry

This section addresses the fundamental properties of the reagent that are critical to understanding its reactivity profile.

Q1: Why is 2-(Bromomethyl)-5-methoxypyridine commonly supplied as a hydrochloride salt?

A: The free base form of 2-(Bromomethyl)-5-methoxypyridine is a highly reactive alkylating agent. Like many benzyl bromides, it can be lachrymatory and is susceptible to hydrolysis and self-reaction (polymerization or quaternization) over time.[1] Converting it to the hydrochloride salt protonates the pyridine nitrogen, which significantly increases its stability and shelf-life, making it safer and easier to handle and store.[2][3] The salt is typically a stable, crystalline solid that is less prone to degradation.

Q2: What is the primary chemical reason for the low reactivity of the hydrochloride salt?

A: The low reactivity is a direct consequence of the protonated pyridine ring. The nitrogen atom in the pyridine ring bears a formal positive charge, transforming it into a strongly electron-withdrawing pyridinium cation. This positive charge inductively pulls electron density away from the entire ring system and, crucially, from the bromomethyl side chain. This effect reduces the electrophilicity of the methylene carbon (-CH2-Br), making it less susceptible to attack by nucleophiles, which is the key step in the desired substitution reaction.

Q3: How does using the hydrochloride salt directly in a reaction mixture negatively impact the experiment?

A: Attempting to use the hydrochloride salt directly without intervention leads to several problems:

  • Deactivation of the Electrophile: As explained above, the protonated nitrogen deactivates the -CH2Br group, slowing down or completely inhibiting nucleophilic attack.

  • Protonation of the Nucleophile: The pyridinium ion is acidic, with a pKa typically around 5.2.[4][5] If your nucleophile is basic (e.g., an amine, alkoxide, or phenoxide), the reagent itself will protonate and thereby deactivate the nucleophile. An acid-base reaction will occur instead of the desired nucleophilic substitution.

  • Unfavorable Reaction Environment: The acidic conditions created by the salt can lead to unwanted side reactions or degradation of sensitive substrates.

Part 2: Troubleshooting Guide - A Step-by-Step Approach to Ensuring Reactivity

This section provides a logical workflow for diagnosing and solving reactivity issues in a question-and-answer format.

Q: My reaction with 2-(Bromomethyl)-5-methoxypyridine hydrochloride is showing no product formation or is extremely slow. What is the first and most critical parameter to check?

A: The presence and stoichiometry of a suitable base.

The foundational principle for using this reagent is that the active, reactive species is the free base , not the hydrochloride salt. Therefore, you must add a base to the reaction mixture to deprotonate the pyridinium ion and liberate the neutral, reactive form of the reagent in situ.

G Reagent_HCl Inactive Reagent (Hydrochloride Salt) Free_Base Active Reagent (Free Base) Reagent_HCl->Free_Base Deprotonation (Essential First Step) ≥1.0 eq. Product Desired Product Free_Base->Product SN2 Attack Nucleophile Nucleophile (Nu⁻) Nucleophile->Product Base Added Base (B:) Base->Reagent_HCl caption Fig 1. Activation and Reaction Pathway

Caption: Fig 1. Activation and Reaction Pathway

Actionable Step: Ensure you are adding at least 1.0 equivalent of a suitable base relative to the 2-(Bromomethyl)-5-methoxypyridine hydrochloride. In practice, using a slight excess (1.1-1.2 equivalents) is often beneficial to ensure complete deprotonation.

Q: I have added a base, but my reaction is still incomplete or sluggish. How do I optimize the reaction conditions?

A: If the fundamental requirement of a base has been met, the next step is to evaluate the choice of base, the solvent, and the reaction temperature.

Re-evaluate Your Choice of Base

The base should be strong enough to deprotonate the pyridinium ion (pKa ~5.2) but should not introduce unwanted side reactions.

BasepKa (Conjugate Acid)TypeRecommended Use & Rationale
Potassium Carbonate (K₂CO₃) ~10.3Inorganic, HeterogeneousExcellent for O- and N-alkylation with phenols or secondary amines. Its limited solubility in many organic solvents can be beneficial, preventing excessively high concentrations of the reactive free base and minimizing side reactions. Often requires a polar aprotic solvent like DMF or Acetonitrile.
Triethylamine (TEA, Et₃N) ~10.7Organic, Soluble AmineA common, cost-effective choice. However, it is nucleophilic and can potentially react with the alkylating agent, especially at higher temperatures, to form a quaternary ammonium salt. Best used at or below room temperature.
DIPEA (Hünig's Base) ~10.7Organic, Non-NucleophilicOften the preferred choice. The bulky isopropyl groups sterically hinder the nitrogen atom, making it a poor nucleophile while remaining a strong base. This minimizes the risk of side reactions with the electrophile.[6]
Sodium Hydride (NaH) ~36Inorganic, Strong, HeterogeneousUsed for deprotonating weakly acidic nucleophiles (e.g., alcohols, some amides) before adding the electrophile. Caution: It is a very strong base and reacts violently with water or protic solvents.
Optimize the Solvent System

The reaction is typically a bimolecular nucleophilic substitution (S_N2).[7][8] The choice of solvent has a profound impact on the rate of S_N2 reactions.

SolventTypeDielectric Constant (ε)Suitability for S_N2 Reactions
DMF (Dimethylformamide)Polar Aprotic37Excellent. Solvates cations well, leaving the nucleophile "naked" and highly reactive. Promotes fast reaction rates.
Acetonitrile (MeCN) Polar Aprotic37.5Excellent. Similar to DMF, it effectively accelerates S_N2 reactions. Often easier to remove during workup.[9]
THF (Tetrahydrofuran)Less Polar Aprotic7.6Good. A common and versatile solvent. Reactions may be slower than in DMF or MeCN but offers good solubility for many organic compounds.
DCM (Dichloromethane)Less Polar Aprotic9.1Moderate. Suitable for some reactions, particularly if reactants have limited solubility in other solvents. Rates are generally slower.
Ethanol / Methanol Polar Protic25 / 33Poor. These solvents have acidic protons and can hydrogen-bond with the nucleophile, creating a solvent "cage" that significantly reduces its nucleophilicity and slows the reaction.[10] Avoid unless the nucleophile is the solvent itself (solvolysis).
Adjust the Reaction Temperature

Most S_N2 reactions are accelerated by heat. If your reaction is slow at room temperature, gradually increasing the temperature to 40-80 °C (depending on the solvent's boiling point) can significantly improve the rate. Monitor the reaction closely by TLC or LC-MS to check for product formation and potential decomposition.

Part 3: Standardized Protocol and Troubleshooting Workflow

General Experimental Protocol for Nucleophilic Substitution

This protocol provides a reliable starting point for reacting a generic nucleophile (Nu-H) with 2-(Bromomethyl)-5-methoxypyridine hydrochloride.

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the nucleophile (Nu-H, 1.0 eq.) and a suitable anhydrous polar aprotic solvent (e.g., Acetonitrile, 0.1-0.5 M).

  • Base Addition: Add the chosen base (e.g., DIPEA, 1.2 eq. or K₂CO₃, 1.5 eq.). Stir the mixture for 10-15 minutes at room temperature.

  • Electrophile Addition: Add 2-(Bromomethyl)-5-methoxypyridine hydrochloride (1.1 eq.) portion-wise to the stirred suspension/solution. Note: A slight excess of the electrophile is used here to ensure full consumption of a potentially more valuable nucleophile. Stoichiometry can be reversed as needed.

  • Reaction: Stir the reaction at the desired temperature (e.g., room temperature to 60 °C) and monitor its progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding water. Extract the aqueous layer with an appropriate organic solvent (e.g., Ethyl Acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography or recrystallization as required.

Troubleshooting Decision Tree

G start Reaction Failed or Slow q1 Is ≥1.0 eq. of base present? start->q1 a1_no Add ≥1.1 eq. of base. This is the most likely issue. q1->a1_no No a1_yes Base is present. q1->a1_yes Yes q2 Is the solvent polar aprotic (e.g., DMF, MeCN)? a1_yes->q2 a2_no Switch to DMF or Acetonitrile. Avoid protic solvents like EtOH. q2->a2_no No a2_yes Solvent is appropriate. q2->a2_yes Yes q3 Is the temperature > RT? a2_yes->q3 a3_no Increase temperature to 40-60 °C. Monitor for decomposition. q3->a3_no No end_node Consult advanced FAQs (Side reactions, reagent quality) q3->end_node Yes caption Fig 2. Troubleshooting Workflow

Sources

Optimization

Technical Support Center: A Guide to Using 2-(Bromomethyl)-5-methoxypyridine hydrochloride in Synthesis

Welcome to the technical support guide for 2-(Bromomethyl)-5-methoxypyridine hydrochloride. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges encoun...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 2-(Bromomethyl)-5-methoxypyridine hydrochloride. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered when using this versatile reagent. By addressing potential experimental hurdles in a direct question-and-answer format, this guide aims to provide both practical solutions and a deeper understanding of the underlying chemical principles.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions about the nature, handling, and application of 2-(Bromomethyl)-5-methoxypyridine hydrochloride.

Q1: Is 2-(Bromomethyl)-5-methoxypyridine hydrochloride a catalyst?

No, it is not a catalyst. It is a chemical reagent . This is a critical distinction. A catalyst participates in a reaction to increase its rate but is not consumed in the process. In contrast, 2-(Bromomethyl)-5-methoxypyridine hydrochloride is an alkylating reagent , meaning it is a reactant that gets consumed as it donates the (5-methoxypyridin-2-yl)methyl group to another molecule. Therefore, the concept of "catalyst poisoning" is not applicable; instead, issues arise from the reagent's own stability, reactivity, and interaction with other components in the reaction mixture.

Q2: What are the primary applications of this reagent?

This compound serves as a key building block, or intermediate, in organic synthesis. Its primary function is to introduce the (5-methoxypyridin-2-yl)methyl moiety into a target molecule. This structural motif is found in various biologically active compounds, making the reagent valuable in pharmaceutical and agrochemical research and development.[1]

Q3: What are the essential safety precautions for handling 2-(Bromomethyl)-5-methoxypyridine hydrochloride?

As with many haloalkyl reagents, proper safety measures are non-negotiable. This compound is classified as an irritant, causing skin and serious eye irritation.[2][3][4][5]

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (nitrile is a good choice), safety goggles or a face shield, and a lab coat.[6]

  • Ventilation: Handle this reagent exclusively in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhalation of any dust or fumes.[7]

  • Handling: Avoid contact with skin and eyes. Wash hands thoroughly after handling.[8][9] In case of accidental contact, flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[7]

Q4: How should 2-(Bromomethyl)-5-methoxypyridine hydrochloride be stored?

Proper storage is crucial for maintaining the reagent's integrity and ensuring safety.

  • Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated place.[7][9]

  • Incompatibilities: Keep it away from moisture, strong oxidizing agents, and sources of ignition.[10] The hydrochloride salt form enhances stability compared to the free base, but moisture can still lead to degradation.

Troubleshooting Guide for Synthesis

This section provides solutions to specific problems you might encounter during your experiments.

Problem 1: My reaction has a low or no yield.

A low yield is one of the most common issues. The cause can often be traced back to the reagent's quality or the reaction setup. The following workflow can help diagnose the problem.

LowYield_Troubleshooting Start Low or No Yield CheckReagent Step 1: Verify Reagent Quality Start->CheckReagent CheckBase Step 2: Evaluate Base Selection CheckReagent->CheckBase Reagent OK CheckSolvent Step 3: Assess Solvent & Conditions CheckBase->CheckSolvent Base OK Success Reaction Optimized CheckSolvent->Success Conditions Optimized

Caption: Troubleshooting workflow for low reaction yield.

A. Is the Reagent Viable?

  • Plausible Cause: 2-(Bromomethyl)-5-methoxypyridine hydrochloride, like many benzylic bromides, can degrade over time. It may undergo self-alkylation (polymerization) or hydrolysis if exposed to moisture. The hydrochloride salt form improves stability, but it is not immune to degradation, especially if stored improperly.

  • Troubleshooting Steps:

    • Visual Inspection: Check the reagent's appearance. Significant discoloration (e.g., turning dark yellow, brown, or clumpy) can indicate degradation.

    • Use Fresh Reagent: If degradation is suspected, the most straightforward solution is to use a new, unopened bottle of the reagent.

    • Proper Handling: When weighing and dispensing, do so quickly and in a dry environment (a glovebox or under a stream of inert gas like argon or nitrogen is ideal) to minimize exposure to atmospheric moisture.

B. Is the Base Correct?

  • Plausible Cause: The role of the base is to deprotonate your nucleophile (e.g., an alcohol, amine, or thiol), making it reactive towards the alkylating agent. An inappropriate base can be ineffective or cause side reactions.

  • Troubleshooting Steps:

    • Strength (pKa): Ensure the base is strong enough to fully deprotonate your nucleophile but not so strong that it causes undesired side reactions (like elimination or reaction with the solvent).

    • Solubility: The base should have reasonable solubility in the chosen reaction solvent.

    • Compatibility: The base should not react with your alkylating agent or desired product. For instance, a nucleophilic base could compete with your intended nucleophile.

Base Typical Solvents Common Applications & Notes
Potassium Carbonate (K₂CO₃) Acetone, Acetonitrile, DMFA versatile, mild base suitable for alkylating phenols and carboxylic acids. Heterogeneous, so requires good stirring.
Sodium Hydride (NaH) THF, DMFA very strong, non-nucleophilic base. Excellent for deprotonating alcohols. Requires strictly anhydrous conditions and an inert atmosphere.
Cesium Carbonate (Cs₂CO₃) Acetonitrile, DMFMore soluble and often more effective than K₂CO₃, especially for difficult alkylations.
DIPEA (Hünig's Base) DCM, Acetonitrile, DMFA non-nucleophilic organic base, often used for N-alkylation of amines. Acts as a proton scavenger.

C. Are the Solvent and Conditions Optimal?

  • Plausible Cause: The reaction solvent and temperature are critical for success. The reaction is typically an SN2 substitution, which is favored by polar aprotic solvents.

  • Troubleshooting Steps:

    • Solvent Choice: Use a polar aprotic solvent like DMF, acetonitrile, or acetone. These solvents solvate the cation of the base but do not strongly solvate the nucleophile, enhancing its reactivity. Ensure the solvent is anhydrous (dry).

    • Temperature Control: Start the reaction at room temperature. If it is sluggish (as monitored by TLC or LC-MS), gently heat the mixture (e.g., to 40-60 °C). Overheating can promote side reactions and reagent decomposition.

    • Monitor Progress: Do not assume a standard reaction time. Track the consumption of your starting material using an appropriate analytical technique to determine when the reaction is complete.

Problem 2: My reaction is messy, with multiple side products.

The formation of impurities is often due to the multiple reactive sites within the reagent and the reactants.

SideReactions cluster_desired Desired Sₙ2 Pathway cluster_side Side Reaction Pathway Reagents 2-(Bromomethyl)-5-methoxypyridine (R-CH₂Br) Nu-H DesiredProduct R-CH₂-Nu (Desired Product) Reagents:nuc->DesiredProduct Base (deprotonation) SideProduct Pyridinium Salt (Side Product) Reagents->SideProduct Pyridine N attacks -CH₂Br

Caption: Desired reaction pathway vs. a common side reaction.

A. Is N-Alkylation of the Pyridine Ring Occurring?

  • Plausible Cause: The nitrogen atom in the pyridine ring is a Lewis base and can act as a nucleophile.[11] It can react with the electrophilic bromomethyl group of another molecule, leading to the formation of a pyridinium salt, which is a common impurity.

  • Troubleshooting Steps:

    • Control Stoichiometry: Use a slight excess (1.05-1.2 equivalents) of the nucleophile relative to the alkylating agent to ensure the latter is consumed quickly by the intended pathway.

    • Slow Addition: Add the 2-(Bromomethyl)-5-methoxypyridine hydrochloride solution dropwise to the mixture of the nucleophile and base. This keeps the instantaneous concentration of the alkylating agent low, minimizing self-reaction.

    • Lower Temperature: Running the reaction at a lower temperature (e.g., 0 °C or room temperature) can reduce the rate of this undesired side reaction.

B. Is There Evidence of Over-alkylation?

  • Plausible Cause: If your nucleophile has multiple reactive sites (e.g., a primary amine or a diol), you may see products where more than one (5-methoxypyridin-2-yl)methyl group has been added. This is a common challenge in pyridine chemistry.[12]

  • Troubleshooting Steps:

    • Adjust Stoichiometry: Use an excess of the nucleophile to favor mono-alkylation.

    • Protecting Groups: If possible, use protecting groups to temporarily block other reactive sites on your nucleophile, directing the alkylation to the desired position.

C. Could Hydrolysis be the Culprit?

  • Plausible Cause: The bromomethyl group is susceptible to hydrolysis (reaction with water) to form the corresponding alcohol, 2-(hydroxymethyl)-5-methoxypyridine.

  • Troubleshooting Steps:

    • Use Anhydrous Solvents: Ensure your solvents are rigorously dried before use. Commercially available anhydrous solvents are recommended.

    • Inert Atmosphere: Run the reaction under an inert atmosphere (nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel.

    • Dry Glassware: Ensure all glassware is thoroughly dried (e.g., oven-dried or flame-dried) before use.

General Experimental Protocol

This is a representative procedure for the O-alkylation of a phenol. It should be adapted based on the specific substrate and stoichiometry.

  • Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add the phenol (1.0 eq.) and an appropriate anhydrous solvent (e.g., acetonitrile, ~0.1 M concentration).

  • Base Addition: Add the base (e.g., K₂CO₃, 1.5 eq.) to the solution.

  • Reagent Addition: While stirring, add 2-(Bromomethyl)-5-methoxypyridine hydrochloride (1.1 eq.) to the mixture.

  • Reaction: Stir the reaction mixture at room temperature. Monitor the reaction's progress by TLC or LC-MS every 1-2 hours. If the reaction is slow, it can be gently heated to 40-50 °C.

  • Workup: Once the starting material is consumed, cool the reaction to room temperature. Filter off any inorganic salts. Dilute the filtrate with an appropriate organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography to obtain the desired product.

References

  • Benchchem. (2025).
  • Chem-Impex. (n.d.). 2-Bromo-5-methoxypyridine.
  • TCI EUROPE N.V. (n.d.). 2-Bromo-5-methoxypyridine.
  • PubChem. (n.d.). 2-Bromo-5-methoxypyridine.
  • Fisher Scientific. (2025).
  • ChemicalBook. (n.d.).
  • ChemicalBook. (n.d.). 2-BROMO-5-METHOXYPYRIDINE synthesis.
  • Post Apple Scientific. (2024). 12 Safety Precautions To Follow When Handling Pyridine.
  • Jubilant Ingrevia. (n.d.). JLSNV-2 (ALKYL PYRIDINE DERIVATIVES)
  • Sigma-Aldrich. (2024).
  • PMC. (n.d.).
  • ResearchGate. (2025). The Investigation of the Alkylation Reactions of Hydroxy and En‐Oximes with Some Halohydrins and Epoxides.
  • YouTube. (2022).
  • Post Apple Scientific. (2024). Handling Pyridine: Best Practices and Precautions.
  • ECHEMI. (n.d.).
  • ECHEMI. (n.d.).
  • Sigma-Aldrich. (n.d.). 2-Bromo-5-methoxypyridine CAS 105170-27-2.
  • Loba Chemie. (2023). PYRIDINE FOR SYNTHESIS.
  • MDPI. (2017).

Sources

Troubleshooting

Solvent effects on 2-(Bromomethyl)-5-methoxypyridine hydrochloride reactivity

Welcome to the technical support guide for 2-(Bromomethyl)-5-methoxypyridine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting ad...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 2-(Bromomethyl)-5-methoxypyridine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the use of this versatile reagent. The guidance herein is based on established chemical principles and practical laboratory experience to ensure the success of your experiments.

I. Troubleshooting Guide

This section addresses common issues encountered during reactions involving 2-(Bromomethyl)-5-methoxypyridine hydrochloride, offering explanations for the underlying causes and providing actionable solutions.

Issue 1: Low or No Reactivity

Question: I am not observing any product formation, or the reaction yield is significantly lower than expected. What are the potential causes and how can I resolve this?

Answer:

Low or no reactivity with 2-(Bromomethyl)-5-methoxypyridine hydrochloride can stem from several factors, primarily related to the nature of the hydrochloride salt and the reaction conditions.

  • Inadequate Neutralization: The starting material is a hydrochloride salt. The protonated pyridine ring is highly electron-withdrawing, which deactivates the adjacent bromomethyl group towards nucleophilic attack. For the reaction to proceed efficiently, the pyridine nitrogen must be deprotonated to its free base form.

    • Solution: Add a suitable base to the reaction mixture to neutralize the hydrochloride. The choice of base is critical and depends on the solvent and the nucleophile.

      • For polar aprotic solvents (e.g., DMF, DMSO, Acetonitrile): Use a non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA). An excess of 1.1 to 1.5 equivalents is typically sufficient.

      • For reactions with strong, anionic nucleophiles: The nucleophile itself (if used in excess) can act as the base. However, for weaker nucleophiles, an additional base is recommended.

      • In polar protic solvents (e.g., Ethanol, Methanol): Inorganic bases like potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃) can be effective.

  • Poor Solubility: As a salt, 2-(Bromomethyl)-5-methoxypyridine hydrochloride has limited solubility in many non-polar organic solvents. If the reagent does not d[1]issolve, the reaction will be extremely slow or will not occur.

    • Solution: Choose a solvent that can dissolve both the hydrochloride salt (or its free base) and the nucleophile. Polar aprotic solvents are generally the best choice for Sₙ2 reactions as they can dissolve salts and do not strongly solvate the nucleophile, which would hinder its reactivity.

      • Recommended[2][3] Solvents: Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), acetonitrile, and acetone are excellent choices for promoting Sₙ2 reactions.

  • Incorrect Reaction[2][4] Mechanism Pathway: The reactivity of this substrate is highly dependent on the solvent system, which dictates whether the reaction proceeds via an Sₙ1 or Sₙ2 pathway.

    • Sₙ2 Pathway [2]5: For most applications involving nucleophilic substitution on the bromomethyl group, an Sₙ2 mechanism is desired for better control and to avoid potential side reactions. This pathway is favored by:

      • Polar aprotic solvents: These solvents solvate the cation of the nucleophilic salt but leave the anionic nucleophile relatively free to attack the electrophilic carbon.

      • Strong nucl[3][6]eophiles.

    • Sₙ1 Pathway ([2][7]Generally Undesirable): This pathway involves the formation of a carbocation intermediate and is favored by:

      • Polar protic solvents (e.g., water, alcohols): These solvents can stabilize the carbocation intermediate and the bromide leaving group through hydrogen bonding. This can lead to solvolys[2][5]is as a side reaction where the solvent acts as the nucleophile.

      • Weak nucleophiles.

    • Solution: To[2] favor the desired Sₙ2 pathway, use a polar aprotic solvent. If a protic solvent must be used, be aware of the potential for solvolysis and consider using a less nucleophilic protic solvent if possible.

Issue 2: Formation of Multiple Products and Side Reactions

Question: My reaction is yielding a mixture of products, including some that are unexpected. What are the likely side reactions and how can I suppress them?

Answer:

The formation of multiple products is a common challenge and is often related to the reactivity of the pyridine moiety itself or competing reaction pathways.

  • Self-alkylation (Pyridinium Salt Formation): The free base of 2-(Bromomethyl)-5-methoxypyridine is a nucleophile (at the pyridine nitrogen) and an electrophile (at the bromomethyl carbon). This can lead to self-reaction where one molecule alkylates another, forming a pyridinium salt dimer or polymer.

    • Solution: [8] * Slow Addition: Add the 2-(Bromomethyl)-5-methoxypyridine hydrochloride (or its free base) slowly to a solution of the nucleophile. This keeps the concentration of the electrophile low at any given time, favoring the reaction with the intended nucleophile.

      • Use of Excess Nucleophile: Employing a slight excess of the primary nucleophile can outcompete the self-alkylation reaction.

  • Solvolysis: As mentioned previously, if a polar protic solvent is used (e.g., methanol, ethanol, water), the solvent can act as a nucleophile, leading to the formation of the corresponding ether or alcohol.

    • Solution: Wh[5]enever possible, use a polar aprotic solvent like DMF, acetonitrile, or acetone. If a protic solvent is ne[2]cessary, use the least nucleophilic option available and consider lower reaction temperatures to minimize this side reaction.

  • Elimination Reactions (E2): While less common for primary halides, if a sterically hindered or strongly basic nucleophile is used, an E2 elimination reaction can compete with the Sₙ2 substitution.

    • Solution: Us[4]e a less sterically hindered and less basic nucleophile if the desired reaction is substitution. For instance, if an alkoxide is being used, a less hindered one (e.g., methoxide vs. tert-butoxide) will favor substitution.

Issue 3: Difficulty with Product Isolation and Purification

Question: I am having trouble isolating my product from the reaction mixture, particularly in removing the pyridinium byproducts and unreacted starting material. What purification strategies are recommended?

Answer:

Purification can be challenging due to the polar nature of the pyridine-containing compounds.

  • Aqueous Workup:

    • Acidic Wash: To remove any unreacted free base of 2-(Bromomethyl)-5-methoxypyridine or other basic impurities, a wash with a dilute acid solution (e.g., 1M HCl) can be effective. Your product must be stable to these conditions and not contain a basic site that would cause it to partition into the aqueous layer.

    • Basic Wash: To remove the hydrochloride salt of any unreacted starting material or basic byproducts, a wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute solution of sodium hydroxide (NaOH) can be used.

  • Chromatography: [8] * Silica Gel Chromatography: This is the most common method for purifying neutral organic compounds. For polar pyridine-containing products, a polar mobile phase will be required (e.g., ethyl acetate/hexanes, dichloromethane/methanol).

    • Tailing: Pyridine compounds can "tail" on silica gel due to interaction with acidic silanol groups. To mitigate this, a small amount of a basic modifier like triethylamine (e.g., 0.1-1%) can be added to the eluent.
    • Alumina Chromatography: For very basic compounds, neutral or basic alumina can be a better choice than silica gel to avoid tailing.

  • Crystallization: If your product is a solid, recrystallization from an appropriate solvent system can be a highly effective purification method. Experiment with different[9] solvents to find one in which your product is soluble at high temperatures but sparingly soluble at low temperatures.

II. Frequently Asked Questions (FAQs)

Q1: What is the best general-purpose solvent for reactions with 2-(Bromomethyl)-5-methoxypyridine hydrochloride?

A1: For Sₙ2 reactions, polar aprotic solvents are highly recommended. Acetonitrile and DMF are [2][7]excellent starting points. They effectively dissolve the hydrochloride salt (upon neutralization) and the resulting free base, as well as many common nucleophiles, while promoting a fast Sₙ2 reaction rate.

Q2: Do I always need t[2][3]o add a base to my reaction?

A2: Yes, it is highly advisable. The hydrochloride salt is significantly less reactive than the free base. The addition of a base is necessary to deprotonate the pyridine nitrogen and "activate" the bromomethyl group for nucleophilic substitution.

Q3: Can I use the hydrobromide salt of 2-(Bromomethyl)-5-methoxypyridine interchangeably with the hydrochloride salt?

A3: In most cases, yes. Both are salts used to stabilize the reactive free base. The choice between hydrochloride and hydrobromide often comes down to commercial availability and ease of synthesis. The reactivity in the presence of a base should be very similar. Both are corrosive and should be handled with care.

Q4: How does the metho[10][11]xy group affect the reactivity?

A4: The methoxy group at the 5-position is an electron-donating group. This has two main effects:

  • It increases the electron density of the pyridine ring, making the nitrogen slightly more basic and potentially more nucleophilic compared to unsubstituted 2-(Bromomethyl)pyridine.

  • It can have a modest electronic effect on the stability of the transition state in the Sₙ2 reaction, but the primary driver of reactivity is the nature of the bromomethyl group itself.

Q5: What is the stability of 2-(Bromomethyl)-5-methoxypyridine hydrochloride and how should it be stored?

III. Experimental [12]Protocols & Data

Protocol: General Procedure for N-Alkylation using 2-(Bromomethyl)-5-methoxypyridine hydrochloride

This protocol provides a general method for the alkylation of a primary or secondary amine.

  • Setup: To a round-bottom flask equipped with a magnetic stir bar, add the amine (1.0 eq) and a suitable polar aprotic solvent (e.g., acetonitrile or DMF, to make a 0.1-0.5 M solution).

  • Base Addition: Add a non-nucleophilic base such as triethylamine (1.2 eq) or potassium carbonate (1.5 eq) to the solution and stir for 5-10 minutes at room temperature.

  • Reagent Addition: In a separate vial, dissolve 2-(Bromomethyl)-5-methoxypyridine hydrochloride (1.1 eq) in a minimum amount of the same solvent. Add this solution dropwise to the stirring amine solution over 10-15 minutes.

  • Reaction: Stir the reaction mixture at room temperature or heat gently (e.g., 40-60 °C) while monitoring the progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. If using DMF, dilute with ethyl acetate and wash with water and brine to remove the DMF and salts. If using acetonitrile, the solvent can be removed under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography, using an appropriate eluent system (e.g., hexanes/ethyl acetate with 0.1% triethylamine).

Table 1: Solvent Effects on Sₙ2 vs. Sₙ1 Reactions
Solvent TypeExamplesEffect on Sₙ2 RateEffect on Sₙ1 RatePrimary Mechanism Favored
Polar Aprotic Acetone, DMF, DMSO, AcetonitrileIncreases RateDecreases RateSₙ2
Polar Protic Wa[2]ter, Methanol, Ethanol, Acetic AcidDecreases RateIncreases RateSₙ1
Non-Polar Hexan[2][5]e, Toluene, BenzeneVery Slow/No ReactionVery Slow/No ReactionNeither (poor solubility)

IV. Diagrams

Workflow for Troubleshooting Low Reactivity

G start Low or No Reactivity Observed q1 Is a base present in the reaction? start->q1 a1_no Add a suitable base (e.g., TEA, K₂CO₃) q1->a1_no No q2 Is the reagent fully dissolved? q1->q2 Yes a1_no->q2 a2_no Switch to a more polar solvent (e.g., DMF, Acetonitrile) q2->a2_no No q3 What type of solvent is being used? q2->q3 Yes a2_no->q3 a3_protic Solvent is Polar Protic (e.g., EtOH) q3->a3_protic a3_aprotic Solvent is Polar Aprotic (e.g., DMF) q3->a3_aprotic sol_protic Risk of Sₙ1/Solvolysis. Consider switching to a polar aprotic solvent. a3_protic->sol_protic sol_aprotic Sₙ2 is favored. Consider increasing temperature or reaction time. a3_aprotic->sol_aprotic

Caption: Troubleshooting decision tree for low reactivity issues.

Sₙ1 vs. Sₙ2 Mechanistic Pathways

G cluster_sn2 Sₙ2 Pathway (Polar Aprotic Solvent) cluster_sn1 Sₙ1 Pathway (Polar Protic Solvent) sn2_start R-CH₂-Br + Nu⁻ sn2_ts [Nu---CH₂(R)---Br]⁻ (Transition State) sn2_start->sn2_ts Concerted Attack sn2_end R-CH₂-Nu + Br⁻ sn2_ts->sn2_end sn1_start R-CH₂-Br sn1_intermediate R-CH₂⁺ + Br⁻ (Carbocation Intermediate) sn1_start->sn1_intermediate Rate-determining step sn1_end R-CH₂-Nu + H⁺ sn1_intermediate->sn1_end Fast attack by Nu-H

Caption: Comparison of Sₙ2 and Sₙ1 reaction mechanisms.

V. References

  • 7.5: SN1 vs SN2 - Chemistry LibreTexts. (2021, December 15). Retrieved from [Link]

  • What are the effects of solvents on SN1 and SN2 reactions? - Quora. (2023, March 20). Retrieved from [Link]

  • Solvent Effect on the ET/SN2 Competition in the Reaction of a Radical Anion with Some Benzyl Bromides - American Chemical Society. (1990). Journal of the American Chemical Society, 112(2), 786-787. Retrieved from [Link]

  • Deciding SN1/SN2/E1/E2 - The Solvent - Master Organic Chemistry. (2012, December 4). Retrieved from [Link]

  • SN1 versus SN2 Reactions, Factors Affecting SN1 and SN2 Reactions - Pharmaguideline. Retrieved from [Link]

  • Solvent Polarity in SN1 and SN2 Reactions - Wolfram Demonstrations Project. Retrieved from [Link]

  • Summary of Solvent Effects on Nucleophilic Substitution Reactions SN1. Retrieved from [Link]

  • Factors Affecting SN2 Reactions - Chad's Prep®. Retrieved from [Link]

  • Solvent Effects on Sn2 Reactions - YouTube. (2014, June 30). Retrieved from [Link]

  • Hydrochloride Salt of the GABAkine KRM-II-81 | ACS Omega. (2022, July 27). Retrieved from [Link]

  • Pharmaceutical salts of small molecule drugs: opportunities and challenges. (2014, October 28). Journal of Pharmaceutical Investigation, 44(10), 1-13. Retrieved from [Link]

  • Uncommon reaction of 2-bromomethyl-1,3-thiaselenole with pyridine and its derivatives. (2017). Russian Journal of Organic Chemistry, 53(11), 1691-1695. Retrieved from [Link]

  • pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts - PubMed. (1987). Journal of Pharmaceutical Sciences, 76(5), 375-381. Retrieved from [Link]

  • Pyridine - Wikipedia. Retrieved from [Link]

  • 2-bromomethyl pyridine into 2-pyridine methanol - ResearchGate. (2013, March 21). Retrieved from [Link]

  • Purification of organic hydrochloride salt? - ResearchGate. (2017, February 7). Retrieved from [Link]

  • Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies. (2012, June 11). Journal of the American Chemical Society, 134(25), 10537-10546. Retrieved from [Link]

  • 2-(Bromomethyl)pyridine hydrobromide | C6H7Br2N | CID 2734720 - PubChem. Retrieved from [Link]

  • Bromopyridine: Common isomorphs, synthesis, applications and storage - Chempanda. Retrieved from [Link]

  • 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions - MDPI. (2024, September 17). Molecules, 29(18), 4307. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

2-(Bromomethyl)-5-methoxypyridine hydrochloride vs. 2-(chloromethyl)pyridine reactivity

This guide provides an in-depth technical comparison between 2-(Bromomethyl)-5-methoxypyridine hydrochloride and 2-(chloromethyl)pyridine (Picolyl chloride) .[1] It is designed for medicinal chemists and process engineer...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison between 2-(Bromomethyl)-5-methoxypyridine hydrochloride and 2-(chloromethyl)pyridine (Picolyl chloride) .[1] It is designed for medicinal chemists and process engineers selecting building blocks for nucleophilic substitutions.

Subject: 2-(Bromomethyl)-5-methoxypyridine HCl vs. 2-(Chloromethyl)pyridine Context: Reactivity Profiling, Stability, and Synthetic Utility[1]

Executive Summary

In drug development, the choice between the Bromo-Methoxy analog and the standard Chloro-Pyridine is a trade-off between reactivity and stability .[1]

  • 2-(Chloromethyl)pyridine is the industry "workhouse."[1] It is moderately reactive, stable as a hydrochloride salt, and cost-effective. It requires stronger nucleophiles or elevated temperatures to react efficiently.

  • 2-(Bromomethyl)-5-methoxypyridine is a "precision warhead."[1] The combination of the bromide leaving group and the 5-methoxy electronic activation makes the benzylic carbon significantly more electrophilic.[1] It allows for reactions under milder conditions (lower Temp, weaker nucleophiles) but poses severe stability risks if the free base is generated ex situ.

Feature2-(Chloromethyl)pyridine2-(Bromomethyl)-5-methoxypyridine
Leaving Group Chloride (Cl⁻)Bromide (Br⁻)
Electronic Effect Standard Pyridine (Electron Deficient)5-OMe Activated (See Section 2)
Reactivity (

)
1 (Reference)~50–80x Faster
Stability (Free Base) Unstable (Hours)Highly Unstable (Minutes)
Primary Use Standard AlkylationsSensitive Substrates / Late-Stage Functionalization

Mechanistic & Kinetic Profiling

The Leaving Group Physics

The primary driver of reactivity difference is the carbon-halogen bond strength.[1] The C-Br bond is longer and weaker than the C-Cl bond, lowering the activation energy (


) for nucleophilic attack.[1]
  • Bond Dissociation Energy: C-Br (~68 kcal/mol) < C-Cl (~81 kcal/mol).[1]

  • Kinetic Consequence: In

    
     reactions, alkyl bromides typically react 50–100 times faster than alkyl chlorides.
    
Electronic Modulation: The "5-Methoxy Effect"

The 5-methoxy group exerts a "Push-Pull" electronic effect that distinctively alters the reactivity profile compared to the unsubstituted pyridine.[1]

  • Inductive Withdrawal (-I): The oxygen atom is electronegative, pulling electron density through the sigma framework. This lowers the pKa of the pyridine nitrogen (pKa ~4.9 vs. 5.2 for unsubstituted pyridine), making the nitrogen less basic.

  • Resonance Donation (+M): The oxygen lone pair donates electron density into the

    
    -system.[1] Crucially, in the pyridine ring, this resonance density localizes at positions 2, 4, and 6 (Ortho/Para to the methoxy).
    
    • Impact: The C2 carbon (the attachment point of the halomethyl group) becomes more electron-rich.[1] This stabilizes the developing positive charge in the transition state of the substitution reaction, effectively "anchoring" the electrophile and facilitating the departure of the leaving group.

Reaction Energy Profile (Graphviz)

ReactionProfile Figure 1: Comparative Energy Profile for Nucleophilic Substitution Start Reactants (Nu⁻ + Substrate) TS_Cl TS (Chloro) High Activation Energy Start->TS_Cl Slow (High ΔG‡) TS_Br TS (Bromo-Methoxy) Lower Activation Energy Start->TS_Br Fast (Low ΔG‡) Product Product (Substituted Pyridine) TS_Cl->Product TS_Br->Product

Caption: The Bromo-Methoxy analog (Green) bypasses the high energy barrier of the Chloro analog (Red) due to superior leaving group ability and electronic stabilization.[1]

Experimental Stability & Handling

The Self-Quaternization Trap

Both compounds share a fatal flaw: Self-Alkylation .[1] The pyridine nitrogen of one molecule attacks the electrophilic carbon of another, forming an insoluble pyridinium polymer.

  • 2-(Chloromethyl)pyridine: The free base is unstable but can survive for hours in non-polar solvents at 0°C.[1]

  • 2-(Bromomethyl)-5-methoxypyridine: The free base is extremely labile .[1] Although the 5-OMe group slightly lowers the nitrogen's basicity (making it a worse nucleophile), the electrophilicity of the bromomethyl group is so high that intermolecular reaction is almost instantaneous upon neutralization.

Storage & Handling Protocols

CRITICAL: Never store the free base of the Bromo-Methoxy analog.[1] Always generate it in situ or use the salt directly if the reaction conditions permit.

Parameter2-(Chloromethyl)pyridine HCl2-(Bromomethyl)-5-methoxypyridine HCl
Storage State Solid Salt (Hygroscopic)Solid Salt (Highly Hygroscopic)
Temp 2–8°C-20°C (Freezer)
Free Base Lifetime ~4–6 Hours (0°C, DCM)< 30 Minutes (0°C, DCM)
Neutralization Can be washed with NaHCO₃/DCMDo NOT wash. Add base directly to reaction.[1]

Comparative Protocols

Protocol A: Standard Etherification (Phenol Alkylation)

Target: Synthesis of a Pyridyl-Ether Drug Intermediate.[1]

Option 1: Using 2-(Chloromethyl)pyridine HCl

This route requires heat and a strong base to overcome the poor leaving group.[1]

  • Dissolve: 1.0 eq Phenol + 1.2 eq 2-(Chloromethyl)pyridine HCl in DMF.

  • Base: Add 3.0 eq

    
     (excess needed to neutralize HCl and deprotonate phenol).
    
  • Reaction: Heat to 60–80°C for 4–12 hours.

  • Additives: Often requires catalytic NaI (Finkelstein condition) to generate the transient iodide for better reactivity.

Option 2: Using 2-(Bromomethyl)-5-methoxypyridine HCl

This route proceeds at room temperature, preserving sensitive functional groups.[1]

  • Dissolve: 1.0 eq Phenol in DMF/THF (1:1).

  • Base: Add 2.5 eq

    
     or DIPEA at 0°C .
    
  • Addition: Add 1.1 eq 2-(Bromomethyl)-5-methoxypyridine HCl as a solid in one portion.

  • Reaction: Stir at 0°C to RT for 1–2 hours.

    • Note: No heating required.[1] No NaI catalyst needed.[1]

Protocol B: Troubleshooting "Black Tar" Formation

If your reaction turns into a black, insoluble tar, you have likely triggered polymerization.

Workflow for Optimization:

Optimization Problem Reaction turned black/tarry? Check1 Did you isolate the Free Base? Problem->Check1 Sol1 STOP. Use Salt directly in reaction. Check1->Sol1 Yes Check2 Is the concentration >0.5 M? Check1->Check2 No Sol2 Dilute to <0.1 M to favor Intra- vs Inter-molecular reaction Check2->Sol2 Yes Check3 Is the Nucleophile weak? Check2->Check3 No Sol3 Switch to Bromo analog (Lower Temp required) Check3->Sol3

Caption: Decision tree for preventing polymerization of reactive picolyl halides.

Synthesis of the Reagents

If commercial supply is unavailable, these reagents are synthesized differently due to stability constraints.

  • 2-(Chloromethyl)pyridine:

    • Precursor: 2-Pyridinemethanol.[1]

    • Reagent: Thionyl Chloride (

      
      ).
      
    • Method: Reflux in DCM.[1] Stable enough to distill the free base if handled quickly, but usually crystallized as HCl salt.

  • 2-(Bromomethyl)-5-methoxypyridine:

    • Precursor: 2-Hydroxymethyl-5-methoxypyridine.[1]

    • Reagent: Phosphorus Tribromide (

      
      ) or 
      
      
      
      (Appel Reaction).
    • Method:Strictly 0°C. Do not use

      
       reflux (cleaves ether). Do not attempt to distill. Precipitate immediately as Hydrobromide salt using anhydrous 
      
      
      
      .[1]

References

  • Reactivity of Halomethylpyridines: Scriven, E. F. V. (1984). "Pyridines and their Benzo Derivatives: (ii) Reactivity at Ring Atoms." Comprehensive Heterocyclic Chemistry, 2, 165-314. Link

  • Electronic Effects in Pyridines: Fischer, A., & Galloway, W. J. (1965).[2] "The basicities of some substituted pyridines."[3][4] Journal of the Chemical Society, 2706. (Establishes pKa trends: 3-OMe < H < 4-OMe). Link

  • Synthesis of Methoxy-Pyridines: Lombardino, J. G.[1] (1981).[5] "Synthesis of 2-Amino-5-methoxypyridine and related compounds." Journal of Medicinal Chemistry, 24(1), 39–42. Link

  • Handling of Unstable Picolyl Halides: BenchChem Technical Guide. "2-(Chloromethyl)pyridine hydrochloride Reactivity Profile." Link

  • Safety Data & Stability: Sigma-Aldrich. "Safety Data Sheet: 2-(Chloromethyl)pyridine hydrochloride." Link

Sources

Comparative

A Senior Application Scientist's Guide to Pyridine Ring Modification: A Comparative Analysis of Alkylating Agents

For researchers, scientists, and drug development professionals, the strategic functionalization of the pyridine scaffold is a cornerstone of modern medicinal chemistry. The pyridine motif is a ubiquitous feature in a va...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the strategic functionalization of the pyridine scaffold is a cornerstone of modern medicinal chemistry. The pyridine motif is a ubiquitous feature in a vast number of FDA-approved drugs, and the ability to introduce alkyl groups with precision is paramount for modulating a molecule's pharmacokinetic and pharmacodynamic properties.[1] This guide provides an in-depth, objective comparison of various alkylating agents for pyridine ring modification, grounded in experimental data and mechanistic insights to empower you in making informed decisions for your synthetic campaigns.

The Challenge of Pyridine Alkylation: A Tale of Regioselectivity

The pyridine ring presents a unique electronic landscape. The nitrogen atom's electron-withdrawing nature deactivates the ring towards electrophilic substitution, making classical Friedel-Crafts alkylations largely ineffective.[2] Conversely, the ring is activated towards nucleophilic attack, with the C2 and C6 positions being the most electrophilic. This inherent reactivity profile often leads to challenges in achieving desired regioselectivity, particularly for C4 and C3 functionalization.[3] This guide will dissect the strategies and reagents developed to navigate this complex reactivity.

N-Alkylation: The Gateway to Pyridinium Salts

The most direct approach to pyridine alkylation targets the nucleophilic nitrogen atom. This reaction readily proceeds with a variety of alkylating agents, most commonly alkyl halides, to form N-alkylpyridinium salts.[2][4]

Mechanism of N-Alkylation

The reaction is a straightforward bimolecular nucleophilic substitution (SN2) where the lone pair of the pyridine nitrogen attacks the electrophilic carbon of the alkylating agent, displacing the leaving group.

N_Alkylation_Mechanism Pyridine Pyridine TransitionState [Pyridine---R---X]‡ Pyridine->TransitionState Nucleophilic Attack AlkylHalide R-X AlkylHalide->TransitionState PyridiniumSalt N-Alkylpyridinium Salt TransitionState->PyridiniumSalt HalideIon X⁻ TransitionState->HalideIon Leaving Group Departure

Caption: Mechanism of Pyridine N-Alkylation.

Common N-Alkylating Agents and Their Reactivity

The reactivity of alkyl halides in N-alkylation follows the expected trend for SN2 reactions: R-I > R-Br > R-Cl. Primary and secondary alkyl halides are suitable substrates, while tertiary halides tend to undergo elimination.[4]

Alkylating AgentLeaving GroupRelative ReactivityNotes
Alkyl IodidesI⁻HighOften the most reactive, suitable for less reactive pyridines.
Alkyl BromidesBr⁻ModerateA good balance of reactivity and stability.[3]
Alkyl ChloridesCl⁻LowerLess reactive, may require harsher conditions.[3]
Alkyl TosylatesOTs⁻HighExcellent leaving group, comparable to iodides.[5]

Experimental Protocol: General Procedure for N-Alkylation of Pyridine

  • Preparation: To a solution of pyridine (1.0 equiv) in a suitable solvent (e.g., acetonitrile, acetone, or dichloromethane) is added the alkylating agent (1.0-1.2 equiv).

  • Reaction: The reaction mixture is stirred at room temperature or heated to reflux, depending on the reactivity of the alkylating agent. The progress of the reaction can be monitored by TLC or LCMS.

  • Work-up: Upon completion, the solvent is removed under reduced pressure. The resulting pyridinium salt is often used without further purification or can be purified by recrystallization.

C-H Alkylation: The Frontier of Pyridine Functionalization

Directly forming C-C bonds at the carbon atoms of the pyridine ring is a highly sought-after transformation. Several powerful strategies have emerged to achieve this, each with its own set of advantages and limitations.

Minisci-Type Radical Alkylation: A Classic Reimagined

The Minisci reaction is a cornerstone of pyridine C-H functionalization, involving the addition of a nucleophilic radical to a protonated, electron-deficient pyridine ring.[6] This method is particularly valuable for its ability to introduce a wide range of alkyl groups.

Mechanism of the Minisci Reaction

The reaction is typically initiated by the generation of an alkyl radical from a precursor, such as a carboxylic acid, via oxidative decarboxylation with a silver catalyst and a persulfate oxidant.[6] This radical then adds to the protonated pyridine, followed by rearomatization to yield the alkylated product.

Minisci_Reaction_Mechanism cluster_Radical_Generation Radical Generation cluster_Pyridine_Alkylation Pyridine Alkylation RCOOH R-COOH R_radical R• RCOOH->R_radical Oxidative Decarboxylation AgI Ag(I) AgII Ag(II) AgI->AgII S2O8 S₂O₈²⁻ S2O8->AgII Oxidation AgII->R_radical CO2 CO₂ Pyridinium Protonated Pyridine R_radical->Pyridinium Radical Addition Radical_Adduct Radical Adduct Pyridinium->Radical_Adduct Alkylated_Pyridine Alkylated Pyridine Radical_Adduct->Alkylated_Pyridine Oxidative Rearomatization

Caption: General Mechanism of the Minisci Reaction.

Controlling Regioselectivity in Minisci Reactions

A significant challenge in Minisci-type reactions is controlling the regioselectivity, as mixtures of C2 and C4 isomers are often obtained.[7] Recent advancements have introduced strategies to overcome this, such as the use of blocking groups to direct alkylation to the C4 position.[7] A maleate-derived blocking group, for instance, can be easily installed on the pyridine nitrogen, sterically hindering the C2 and C6 positions and favoring C4 alkylation.[7]

Experimental Protocol: Regioselective C4-Alkylation of Pyridine via Minisci Reaction [7]

  • Synthesis of N-Activated Pyridinium Salt: To a solution of pyridine (1.0 equiv) in dichloromethane, add a maleate-derived anhydride (1.1 equiv). Stir at room temperature for 1-2 hours. The resulting pyridinium salt can often be used directly.

  • C4-Alkylation: To a biphasic mixture of dichloroethane and water, add the pyridinium salt (1.0 equiv), a carboxylic acid (2.0 equiv), ammonium persulfate (2.0 equiv), and a catalytic amount of silver nitrate (20 mol%).

  • Reaction: Stir the mixture vigorously at 50 °C for 2 hours. Monitor the reaction by LCMS.

  • Work-up and Deprotection: Upon completion, dilute with dichloromethane. To the crude product, add a base such as DBU to remove the blocking group. Wash the organic layer with aqueous base, water, and brine.

Transition-Metal-Catalyzed C-H Alkylation

Transition-metal catalysis has emerged as a powerful tool for the direct and selective C-H functionalization of pyridines.[8][9] These methods offer alternative pathways to C-C bond formation, often with high regioselectivity that is complementary to radical-based approaches.

Strategies for Regiocontrol

  • C2-Alkylation: Many transition-metal-catalyzed methods favor C2-alkylation through the formation of a metalated intermediate at the position ortho to the nitrogen.[9]

  • C3 and C4-Alkylation: Achieving meta and para selectivity often requires more specialized catalytic systems and directing groups. For example, an iridium-silyl complex has been shown to promote C3-alkylation.[8]

Comparative Performance of C-H Alkylation Methods

MethodPosition(s) TargetedCommon Catalysts/ReagentsKey AdvantagesKey Challenges
Minisci-Type Radical Alkylation C2 and C4AgNO₃, (NH₄)₂S₂O₈Broad substrate scope, functional group tolerance.[1]Often poor regioselectivity without directing groups.[7]
Transition-Metal Catalyzed C-H Activation Primarily C2, emerging methods for C3 and C4Rh, Ru, Ir, NiHigh regioselectivity, milder conditions in some cases.[8][10]Catalyst cost, limited substrate scope for some methods.[11]
Photoredox Catalysis Varies with strategyRu or Ir-based photocatalystsMild reaction conditions, use of visible light.[1]Can require specific radical precursors.[1]
Organolithium and Related Reagents

The direct reaction of electronically unbiased pyridines with highly nucleophilic organolithium reagents can lead to alkylation, though this approach often suffers from a lack of selectivity and requires cryogenic temperatures.[11] However, recent innovations have demonstrated that the regioselectivity of these reactions can be controlled by the choice of alkyllithium activator and the use of 1,1-diborylalkanes as the alkylating agent.[11] This method allows for a regiodivergent synthesis, targeting either the C2 or C4 position with high selectivity.[11]

Conclusion: Selecting the Optimal Alkylation Strategy

The choice of the most suitable alkylating agent and methodology for pyridine modification is a multifaceted decision that depends on the desired regioselectivity, the nature of the alkyl group to be introduced, and the functional group tolerance required for the specific synthetic target.

  • For straightforward N-alkylation , alkyl halides and sulfonates remain the reagents of choice due to their reliability and ease of use.

  • For C-H alkylation , the Minisci reaction offers broad applicability, and with modern advancements in directing group strategies, C4-selectivity can be achieved with high efficiency.[7]

  • Transition-metal-catalyzed methods provide a powerful alternative for achieving high regioselectivity, particularly for C2-alkylation, and are a rapidly evolving field with increasing scope.[8][9]

  • Emerging methods using organolithium reagents in combination with borylated alkyl sources offer unprecedented control over C2 versus C4 selectivity in a transition-metal-free manner.[11]

By understanding the underlying mechanisms and the comparative performance of these diverse approaches, researchers can strategically navigate the complexities of pyridine alkylation to accelerate the discovery and development of novel chemical entities.

References

  • Benchchem. (n.d.).
  • Dugave, C., & Demange, L. (2003). Radical chain monoalkylation of pyridines. Chemical Reviews, 103(7), 2475-2532.
  • Wikipedia. (2023, October 29). Minisci reaction.
  • McNally, A., & O'Hara, F. (2016). Intermolecular Reactions of Pyridyl Radicals with Olefins via Photoredox Catalysis. Accounts of Chemical Research, 49(10), 2299-2310.
  • Choi, J., Laudadio, G., Godineau, E., & Baran, P. S. (2021). Practical and Regioselective Synthesis of C-4-Alkylated Pyridines. Journal of the American Chemical Society, 143(30), 11927-11933.
  • Gandeepan, P., & Ackermann, L. (2018). Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis. Organic & Biomolecular Chemistry, 16(33), 5927-5942.
  • Wang, C., et al. (2025). Regiodivergent Alkylation of Pyridines: Alkyllithium Clusters Direct Chemical Reactivity. Journal of the American Chemical Society.
  • Li, J., et al. (2024).
  • Li, J., et al. (2024).
  • Daugulis, O., & Zaitsev, V. G. (2005). Transition-Metal-Catalyzed C–H Functionalization for the Synthesis of Substituted Pyridines.
  • Ju, H., Tan, C.-Y., & Hong, S. (2025).
  • Duncton, M. A. J. (2011).
  • Fernández, G. (n.d.).
  • Wikipedia. (2024, January 28). Pyridine.
  • Gibson, V. C., et al. (2004). Pyridine N-Alkylation by Lithium, Magnesium, and Zinc Alkyl Reagents: Synthetic, Structural, and Mechanistic Studies on the Bis(imino)pyridine System. Organometallics, 23(23), 5489-5497.
  • Procter, D. J., & Geden, J. V. (2018). Selective N-Alkylation of 2-Pyridones.
  • Murai, S., Kakiuchi, F., & Chatani, N. (1993). Transition metal catalysed alkylation of pyridines and indoles.
  • Xu, L.-C., Ma, X.-D., Liu, K.-M., & Duan, X.-F. (2023). Chemo- and Regioselective Alkylation of Pyridine N-Oxides with Titanacyclopropanes. Organic Letters, 25(46), 8640-8644.
  • Liu, H., et al. (2025). Photoinduced β-fragmentation for efficient pyridine alkylation via N-alkoxypyridinium salts. Chemical Science.
  • Wang, H., et al. (2023). Radical Enantioconvergent meta-Alkylation of Pyridines: Reaction Development and Mechanistic Insight. ChemRxiv.
  • Li, J., et al. (2024).
  • Benchchem. (n.d.).
  • Ellman, J. A., & Bergman, R. G. (2006). Rh(I)-Catalyzed Alkylation of Quinolines and Pyridines via C-H Bond Activation. Journal of the American Chemical Society, 128(23), 7432-7433.
  • Nefzi, A., Ostresh, J. M., & Houghten, R. A. (2002). Preparation of N-Alkylated Pyridones via Selective N-Alkylation of 2-Alkoxypyridines on Solid Phase. The Journal of Organic Chemistry, 67(16), 5779-5781.
  • Benchchem. (n.d.).
  • Wang, C., & Yoshikai, N. (2019). Transition Metal‐Catalyzed C H Functionalization of 2‐Pyridones, 2‐Pyrones, and Their Benzo‐Fused Congeners. Chemistry – An Asian Journal, 14(23), 4236-4248.
  • McNally, A., et al. (2021). Pyridine and aldehyde scope in the 4‐alkylation process.
  • Svejstrup, T. D., et al. (2023). C-Sulfonylation of 4-Alkylpyridines: Formal Picolyl C–H Activation via Alkylidene Dihydropyridine Intermediates. The Journal of Organic Chemistry, 88(6), 3467-3477.
  • Shi, S.-L., & Buchwald, S. L. (2025). Methylation and Alkylation of Pyridines at the meta Position Using Aldehydes or Aldehyde Surrogates. Journal of the American Chemical Society.
  • Lin, S., et al. (2025). Electrochemical C4 alkylation of pyridine derivatives: Enhanced regioselectivity via silane assistance. Science.
  • Rieger, M. (1957). U.S. Patent No. 2,786,846. Washington, DC: U.S.
  • Lin, S., et al. (2025). Electrochemical C4 alkylation of pyridine derivatives: Enhanced regioselectivity via silane assistance. Science.
  • Benchchem. (n.d.).
  • Schlegel, M., Qian, S., & Nicewicz, D. A. (2022). Aliphatic C-H Functionalization Using Pyridine N-Oxides as H-Atom Abstraction Agents.
  • Wang, Y., et al. (2024). C 3 -Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf) 3. Molecules, 29(15), 3429.

Sources

Validation

Strategic Alternatives to 2-(Bromomethyl)-5-methoxypyridine Hydrochloride

Executive Summary 2-(Bromomethyl)-5-methoxypyridine hydrochloride is a workhorse reagent in medicinal chemistry, primarily used to install the (5-methoxypyridin-2-yl)methyl moiety—a privileged pharmacophore often used to...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-(Bromomethyl)-5-methoxypyridine hydrochloride is a workhorse reagent in medicinal chemistry, primarily used to install the (5-methoxypyridin-2-yl)methyl moiety—a privileged pharmacophore often used to modulate lipophilicity and metabolic stability in drug candidates.

However, reliance on this specific bromide presents three critical challenges in a drug discovery workflow:

  • Stability: The free base is prone to self-polymerization (intermolecular N-alkylation), necessitating storage as the hydrochloride salt, which is hygroscopic and acidic.

  • Safety: As a reactive benzylic-type halide, it is a potent alkylating agent with potential genotoxicity (structural alert for mutagenicity), complicating scale-up and safety assessments.

  • Selectivity: Direct alkylation often leads to over-alkylation (quaternization) or competing elimination reactions.

This guide outlines three superior, field-validated synthetic strategies that circumvent these issues while installing the exact same functional group.

Decision Matrix: Selecting the Right Precursor

The choice of alternative reagent depends entirely on the nucleophile you intend to couple. Use this matrix to select the optimal pathway.

FeatureTarget Reagent (Baseline) Alternative A: Aldehyde Alternative B: Alcohol (Mitsunobu) Alternative C: Alcohol (Activation)
Reagent Name 2-(Bromomethyl)-5-methoxypyridine HCl5-Methoxypyridine-2-carbaldehyde (5-Methoxypyridin-2-yl)methanol (5-Methoxypyridin-2-yl)methanol
Primary Use Case General AlkylationAmines (1° & 2°) Phenols, acidic N-heterocycles Carbon nucleophiles, Thiols
Reaction Type SN2 SubstitutionReductive AminationMitsunobu CouplingIn situ Sulfonate Displacement
Atom Economy Moderate (Halide waste)High (Water waste)Low (Ph3PO + Hydrazine waste)Moderate
Safety Profile High Risk (Genotoxin)Low Risk Low Risk Medium (Reactive intermediate)
Stability Poor (Hygroscopic salt)GoodExcellentExcellent (Precursor)
Reagent Selection Decision Tree

ReagentSelection Start Select Nucleophile Type Amine Amine (R-NH2 / R2NH) Start->Amine Phenol Phenol / Acidic NH Start->Phenol Carbon Carbon / Thiol Start->Carbon Reductive STRATEGY 1: Reductive Amination (Aldehyde) Amine->Reductive Best Selectivity Mitsunobu STRATEGY 2: Mitsunobu Reaction (Alcohol) Phenol->Mitsunobu Mildest Conditions Sulfonate STRATEGY 3: In-situ Mesylation (Alcohol -> OMs) Carbon->Sulfonate Strong Base Compatible

Figure 1: Decision tree for selecting the optimal synthetic pathway based on the nucleophilic partner.

Strategy 1: Reductive Amination (The "Green" Standard)

Best For: Primary and Secondary Amines. Reagent: 5-Methoxypyridine-2-carbaldehyde (CAS: 22187-96-8).[1][2][3]

The Scientific Rationale

Direct alkylation of amines with the bromomethyl pyridine often results in a mixture of mono-alkylated, di-alkylated, and quaternized ammonium salts. Reductive amination proceeds via a discrete imine/iminium intermediate, which is then selectively reduced. This creates a "self-limiting" reaction that naturally stops at the desired amine stage, significantly improving the impurity profile.

Experimental Protocol

Objective: Synthesis of N-substituted-(5-methoxypyridin-2-yl)methanamine.

  • Imine Formation:

    • Dissolve the amine (1.0 equiv) and 5-methoxypyridine-2-carbaldehyde (1.1 equiv) in 1,2-dichloroethane (DCE) or THF.

    • Note: If the amine is a salt (e.g., HCl salt), add 1.0 equiv of DIPEA or Et3N to liberate the free base.

    • Add Activated 4Å Molecular Sieves (optional but recommended for slower amines) to drive equilibrium.

    • Stir at Room Temperature (RT) for 1–2 hours.

  • Reduction:

    • Add Sodium triacetoxyborohydride (STAB) (1.5 equiv) in one portion.

    • Why STAB? Unlike NaBH4, STAB is mild enough not to reduce the aldehyde directly, ensuring only the imine reacts.

    • Stir at RT for 4–16 hours under N2 atmosphere.

  • Workup:

    • Quench with saturated aqueous NaHCO3.

    • Extract with DCM or EtOAc.

    • Wash organic layer with brine, dry over Na2SO4, and concentrate.

Expected Yield: 85–95% (typically >95% purity without chromatography).

Strategy 2: Mitsunobu Reaction (The "Atom Economy" Route)

Best For: Phenols, Sulfonamides, Imides, and Heterocycles (pKa < 11). Reagent: (5-Methoxypyridin-2-yl)methanol (CAS: 127978-70-5).[4][5]

The Scientific Rationale

The Mitsunobu reaction activates the alcohol oxygen using a phosphine/azo system, converting it into a leaving group that is displaced by the nucleophile in a concerted SN2 fashion. This avoids the need to handle the unstable halide or use strong bases (like NaH) that might be incompatible with sensitive substrates.

Experimental Protocol

Objective: Synthesis of (5-methoxypyridin-2-yl)methyl ethers.

  • Setup:

    • Dissolve (5-methoxypyridin-2-yl)methanol (1.0 equiv), the nucleophile (e.g., Phenol, 1.0 equiv), and Triphenylphosphine (PPh3) (1.2 equiv) in anhydrous THF or Toluene.

    • Cool the solution to 0°C.

  • Activation & Coupling:

    • Add Diisopropyl azodicarboxylate (DIAD) (1.2 equiv) dropwise over 15 minutes.

    • Critical Control: Maintain temperature < 5°C during addition to prevent side reactions.

    • Allow to warm to RT and stir for 12–24 hours.

  • Workup:

    • Concentrate the solvent.

    • Triturate with Et2O/Hexanes to precipitate triphenylphosphine oxide (TPPO) byproduct. Filter off the solid.

    • Purify the filtrate via silica gel chromatography.

Expected Yield: 70–85%.

Strategy 3: In Situ Sulfonate Activation (The Stability Play)

Best For: Carbon nucleophiles or when direct SN2 is required but the bromide is unavailable/degraded. Reagent: (5-Methoxypyridin-2-yl)methanol.[4][5]

The Scientific Rationale

If you absolutely require an alkylating agent (e.g., for enolate chemistry), you can generate the mesylate or tosylate of the alcohol in situ. Sulfonates are excellent leaving groups, often superior to bromides, and generating them fresh avoids the shelf-life instability issues of the bromomethyl pyridine.

Experimental Protocol

Objective: Generation of reactive electrophile for immediate use.

  • Activation:

    • Dissolve (5-methoxypyridin-2-yl)methanol (1.0 equiv) and Triethylamine (TEA) (1.5 equiv) in anhydrous DCM at 0°C.

    • Add Methanesulfonyl chloride (MsCl) (1.2 equiv) dropwise.

    • Stir at 0°C for 30–60 minutes. Conversion is usually quantitative.

  • Coupling (One-Pot):

    • Option A (Isolate): Wash with cold water/brine, dry, and concentrate (use immediately).

    • Option B (Telescope): Add the solution of the pre-formed nucleophile (e.g., enolate generated with NaH in DMF/THF) directly to the mesylate solution (after solvent swap if necessary).

Advantage: The mesylate is generally more stable to handling than the free base of the bromide but reacts with similar kinetics.

Mechanistic Comparison[7]

The following diagram illustrates why Reductive Amination is chemically superior for amine synthesis compared to the traditional Alkylation route used with the Bromide.

MechanismComparison cluster_Alkylation Traditional Route: Direct Alkylation (High Risk) cluster_Reductive Recommended Route: Reductive Amination (High Control) Bromide Bromomethyl-Pyridine (Electrophile) Product1 Product (Secondary Amine) Bromide->Product1 + Amine Amine1 Amine Nucleophile OverAlk Over-Alkylation (Quaternary Salt) Product1->OverAlk + Bromide (Side Reaction) Aldehyde Pyridine-Aldehyde Imine Imine Intermediate (Neutral) Aldehyde->Imine - H2O Amine2 Amine Nucleophile Amine2->Imine Product2 Product (Secondary Amine) Imine->Product2 + Hydride (STAB)

Figure 2: Mechanistic pathway comparison. Note the "Over-Alkylation" trap in the traditional route, which is chemically impossible in the reductive amination pathway.

Safety & Handling Comparison

Property2-(Bromomethyl)-5-methoxypyridine HCl 5-Methoxypyridine-2-carbaldehyde (5-Methoxypyridin-2-yl)methanol
GHS Classification Skin Corr.[6] 1B; Mutagenic SuspectSkin Irrit. 2; Eye Irrit. 2ASkin Irrit. 2; Eye Irrit. 2A
Genotoxicity High Concern (Alkylating Agent)Low ConcernLow Concern
Storage Hygroscopic; Store at -20°CStandard Cool/DryStandard Cool/Dry
Shelf Life < 6 Months (degrades to polymer)> 2 Years> 2 Years

References

  • Reductive Amination Methodology: Abdel-Magid, A. F.; Carson, K. G.; Harris, B. D.; Maryanoff, C. A.; Shah, R. D.[7] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 1996 , 61, 3849-3862.[7] Link

  • Mitsunobu Reaction Review: Swamy, K. C. K.; Kumar, N. N. B.; Balaraman, E.; Kumar, K. V. P. P. "Mitsunobu and Related Reactions: Advances and Applications." Chemical Reviews, 2009 , 109, 2551-2651. Link

  • Sulfonate Activation Strategy: Crossland, R. K.; Servis, K. L. "A Facile Synthesis of Methanesulfonate Esters." Journal of Organic Chemistry, 1970 , 35, 3195-3196. Link

  • Compound Data (Aldehyde): PubChem. "5-Methoxypyridine-2-carbaldehyde."[1][8] National Center for Biotechnology Information. Link

  • Compound Data (Alcohol): PubChem. "(5-Methoxypyridin-2-yl)methanol." National Center for Biotechnology Information. Link

Sources

Comparative

Spectroscopic comparison of 2-(Bromomethyl)-5-methoxypyridine hydrochloride isomers

The following guide provides an in-depth spectroscopic comparison and technical analysis of 2-(Bromomethyl)-5-methoxypyridine hydrochloride , focusing on its differentiation from critical regioisomers and stability alter...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth spectroscopic comparison and technical analysis of 2-(Bromomethyl)-5-methoxypyridine hydrochloride , focusing on its differentiation from critical regioisomers and stability alternatives.

[1]

Executive Summary

2-(Bromomethyl)-5-methoxypyridine hydrochloride (Target) is a high-value electrophilic fragment used in medicinal chemistry to introduce the 5-methoxypyridine-2-methyl moiety.[1] Its high reactivity makes it prone to hydrolysis and polymerization, necessitating strict quality control.[1]

This guide compares the Target against its primary Regioisomer (5-(Bromomethyl)-2-methoxypyridine) and its Stability Alternative (2-(Chloromethyl)-5-methoxypyridine) .[1] Correct identification is critical as the regioisomer possesses significantly different electronic properties and binding affinities in drug targets.[1]

Chemical Identity & Isomer Landscape[1][2]

FeatureTarget Compound Primary Regioisomer Stability Alternative
Name 2-(Bromomethyl)-5-methoxypyridine HCl 5-(Bromomethyl)-2-methoxypyridine HCl 2-(Chloromethyl)-5-methoxypyridine HCl
Structure Pyridine ring with -CH₂Br at C2 and -OMe at C5 .Pyridine ring with -OMe at C2 and -CH₂Br at C5 .-CH₂Cl at C2 (Cl replaces Br).
Role Primary ReagentCommon Impurity / Wrong Starting MaterialStable Surrogate
Reactivity High (

)
ModerateLow (

)
CAS 105170-27-2 (Free base ref)128632-03-175342-33-5
The "Isomer Trap"

The synthesis of the target usually proceeds via radical bromination of 2-methyl-5-methoxypyridine . If the starting material is impure or if 2-methoxy-5-methylpyridine is used by mistake, the resulting product (Regioisomer) is difficult to distinguish by mass spectrometry alone (identical


).[1] NMR spectroscopy is the definitive differentiation method. 

Comparative Spectroscopic Data

Proton NMR ( H NMR) Differentiation

Solvent: DMSO-d₆ (Recommended for solubility of HCl salts)

The position of the Nitrogen atom relative to the substituents dictates the chemical shift (


).[1]
  • Target: The methylene group (-CH₂-) is at C2 (

    
    -position ), adjacent to the electron-withdrawing Nitrogen.[1]
    
  • Regioisomer: The methylene group is at C5 (

    
    -position ), further from the Nitrogen.[1]
    
SignalTarget: 2-(Bromomethyl)-5-OMeRegioisomer: 5-(Bromomethyl)-2-OMeMechanistic Insight
-CH₂- (Methylene)

4.65 - 4.75 ppm (s)

4.45 - 4.55 ppm (s)
C2 position is more deshielded by the ring Nitrogen than C5.[1]
-OCH₃ (Methoxy)

3.85 ppm (s)

3.95 - 4.05 ppm (s)
OMe at C2 (Regioisomer) is deshielded by adjacent Nitrogen.[1]
Aromatic H6

~8.30 ppm (d)

~8.10 ppm (d)
H6 in Target is adjacent to N and meta to OMe.[1]
Coupling (

)

Hz

Hz
Coupling constants are similar; rely on Chemical Shift for ID.
Carbon NMR ( C NMR) Signatures
  • Target (C2-CH₂Br): The methylene carbon appears downfield (~30-33 ppm) but the attached C2 quaternary carbon is significantly deshielded (~150-155 ppm) due to the N-atom.[1]

  • Regioisomer (C2-OMe): The C2 carbon attached to Oxygen is extremely deshielded (~160-164 ppm).[1]

Experimental Protocols

Protocol A: Structural Validation Workflow

Objective: Confirm identity and rule out regioisomers.[1]

  • Sample Prep: Dissolve 10 mg of the HCl salt in 0.6 mL DMSO-d₆ . (Avoid CDCl₃ for salts if possible, or neutralize with NaHCO₃ for free base analysis).[1]

  • Acquisition: Run standard

    
    H NMR (16 scans).[1]
    
  • Analysis Logic:

    • Locate the -OCH₃ singlet. If

      
       ppm, suspect Regioisomer (2-OMe).[1][2]
      
    • Locate the -CH₂Br singlet. If

      
       ppm, suspect Regioisomer (5-CH₂Br).[1]
      
    • Integration: Ensure ratio of Aromatic : CH₂ : OMe is 3 : 2 : 3.

Protocol B: Stability & Purity Check (LC-MS)

Objective: Detect hydrolysis (Alcohol impurity) or dimerization.[1]

  • Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid.[1]

  • Gradient: 5% B to 95% B over 5 mins.

  • Detection: UV (254 nm) and MS (ESI+).[1]

  • Key Impurities:

    • Alcohol (Hydrolysis):

      
       Da (Target MW 201/203 
      
      
      
      Loss of Br, +OH).[1]
    • Dimer:

      
      .[1]
      
    • Target:

      
       (1:1 Isotopic pattern for Br).[1]
      

Decision Logic & Workflow Visualization

The following diagram illustrates the logical pathway for identifying the correct isomer and assessing quality.

IsomerID Start Unknown Sample (Bromomethyl-methoxypyridine HCl) NMR 1H NMR Analysis (DMSO-d6) Start->NMR CheckOMe Check -OCH3 Shift NMR->CheckOMe TargetPath Shift ~ 3.85 ppm (Position 5) CheckOMe->TargetPath Beta to N IsoPath Shift > 3.95 ppm (Position 2) CheckOMe->IsoPath Alpha to N CheckCH2 Check -CH2Br Shift TargetPath->CheckCH2 IsomerIdentified REJECT: REGIOISOMER 5-(Bromomethyl)-2-methoxy (-CH2Br at C5) IsoPath->IsomerIdentified TargetConfirmed CONFIRMED TARGET 2-(Bromomethyl)-5-methoxy (-CH2Br at C2) CheckCH2->TargetConfirmed ~4.7 ppm (Alpha to N) StabilityCheck Stability Check (LC-MS) TargetConfirmed->StabilityCheck AlcoholImpurity Mass 140 Da Detected? (Hydrolysis) StabilityCheck->AlcoholImpurity Pass PASS: High Purity AlcoholImpurity->Pass No Fail FAIL: Hydrolyzed AlcoholImpurity->Fail Yes

Caption: Logical workflow for distinguishing the target compound from its regioisomer using NMR chemical shifts and validating stability via LC-MS.

Performance Comparison: Bromo vs. Chloro vs. Isomer[1]

Property2-(Bromomethyl)-5-OMe (Target)2-(Chloromethyl)-5-OMe (Alternative)5-(Bromomethyl)-2-OMe (Isomer)
Alkylation Rate Very High (Ideal for difficult couplings)Low (Requires NaI catalyst / Heat)Moderate
Storage Stability Poor (Hygroscopic, polymerizes)Good (Stable solid)Moderate
Leaving Group Ability Excellent (Br⁻ is a weak base)Poor (Cl⁻ is a stronger base)Excellent
Synthetic Utility Preferred for radiolabeling (F-18 substitution) or sensitive nucleophiles.[1]Preferred for bulk storage or scale-up.Incorrect geometry for target ligands.[1]

Recommendation: Use the Chloro-analog for long-term storage or if the reaction allows for harsh conditions (high heat/KI). Use the Target (Bromo) only when generated fresh or stored at -20°C under Argon for sensitive alkylations.

References

  • BenchChem. 2-Bromo-5-methoxypyridine synthesis and properties. Retrieved from BenchChem Database.[1] Link[1]

  • PubChem. 2-(Bromomethyl)pyridine hydrobromide Compound Summary. National Library of Medicine.[1] Link[1]

  • Sigma-Aldrich. 2-Bromo-5-methoxypyridine Product Information. Merck KGaA.[1] Link

  • ChemicalBook. NMR Spectrum of 2-methoxypyridine derivatives.Link[1]

  • Royal Society of Chemistry. Spectroscopic data of substituted pyridines (Supp.[1] Info).Link[1]

Sources

Validation

A Comparative Guide to HPLC Method Development for 2-(Bromomethyl)-5-methoxypyridine hydrochloride

This guide provides an in-depth, experience-driven approach to developing a robust High-Performance Liquid Chromatography (HPLC) method for the analysis of 2-(Bromomethyl)-5-methoxypyridine hydrochloride. As a critical i...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, experience-driven approach to developing a robust High-Performance Liquid Chromatography (HPLC) method for the analysis of 2-(Bromomethyl)-5-methoxypyridine hydrochloride. As a critical intermediate in pharmaceutical and agrochemical synthesis, ensuring the purity and stability of this compound is paramount.[1][2] We will move beyond a simple recitation of steps to explore the scientific rationale behind our choices, comparing two distinct methodologies: a traditional, robust buffered approach and a modern, MS-compatible method designed for high-throughput environments.

Pillar 1: Foundational Principles & Analyte Characterization

Successful method development begins with a thorough understanding of the analyte. 2-(Bromomethyl)-5-methoxypyridine hydrochloride is a pyridine derivative, a class of compounds known for presenting specific chromatographic challenges.

Key Analyte Characteristics:

  • Basic Nature: The nitrogen atom in the pyridine ring makes the molecule basic.[3] Pyridine itself has a pKa of approximately 5.2.[4] Basic compounds are notorious for interacting with acidic residual silanol groups present on the surface of standard silica-based stationary phases, leading to poor peak shape, specifically tailing.[3]

  • Hydrophobicity: With a calculated XLogP3 of 1.8, the compound possesses moderate hydrophobicity, making it well-suited for Reversed-Phase (RP) HPLC.[5] RP-HPLC separates molecules based on their hydrophobic interactions with a non-polar stationary phase.[6]

  • UV Absorbance: The aromatic pyridine ring is a strong chromophore, making UV detection a highly effective and straightforward choice for quantification.[7]

The central challenge is to manage the basicity of the pyridine nitrogen to achieve symmetrical, reproducible peaks. The most effective strategy is to control the mobile phase pH. By maintaining a low pH (typically between 2.5 and 3.5), two critical objectives are achieved:

  • The analyte is fully protonated, ensuring it exists as a single, consistent ionic species.

  • The residual silanol groups on the silica packing are suppressed (non-ionized), minimizing the secondary ionic interactions that cause peak tailing.[3][8]

Pillar 2: The Method Development Workflow

A systematic workflow is essential for efficient and logical method development. The process is iterative, starting with broad screening and moving toward fine-tuning of critical parameters. This workflow ensures that the final method is not only effective but also robust and transferable.

G cluster_0 Phase 1: Foundation cluster_1 Phase 2: Optimization cluster_2 Phase 3: Evaluation Analyte Analyte Characterization (pKa, logP, UV Spectra) Initial Initial Method Screening - Column Chemistry (C18, Polar-Embedded) - Organic Solvent (ACN vs. MeOH) Analyte->Initial Input Optimization Parameter Optimization - Mobile Phase pH & Buffer - Gradient Profile / Isocratic %B - Flow Rate & Temperature Initial->Optimization Performance Performance Evaluation (Peak Shape, Resolution, Retention) Optimization->Performance Validation Method Validation (ICH Q2) (Accuracy, Precision, Linearity) Performance->Validation

Caption: A systematic workflow for HPLC method development.

Pillar 3: A Comparative Analysis of Two Methodologies

We will now develop and compare two distinct methods. Method A represents a traditional, highly robust approach suitable for quality control labs. Method B is a modern, fast, and mass spectrometry-compatible method that leverages newer column technology to overcome common challenges.

G MethodA Method A: The Workhorse Column: Standard L1 C18 (e.g., 4.6x150 mm, 5µm) Mobile Phase: Acetonitrile & Phosphate Buffer (pH 2.8) Detector: UV/DAD (254 nm) Key Feature: Robust, traditional, excellent for QC Potential Issue: Peak tailing, buffer precipitation risk MethodB Method B: The Modern Approach Column: Base-Deactivated C18 (e.g., 4.6x100 mm, 3µm) Mobile Phase: Acetonitrile & 0.1% Formic Acid in Water Detector: UV/DAD (254 nm) & MS Compatible Key Feature: Improved peak shape, faster, MS-friendly Advantage: Mitigates silanol interactions Comparison Methodology Comparison Comparison->MethodA Comparison->MethodB

Caption: Key differences between the two proposed HPLC methods.

Method A: Buffered pH Control on a Standard C18 Column

This approach utilizes a conventional C18 column and a phosphate buffer to rigidly control the mobile phase pH, providing excellent reproducibility.

Experimental Protocol:

  • Column: Standard C18, 150 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: Prepare a 20 mM potassium phosphate buffer. Adjust pH to 2.8 with phosphoric acid.

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Detection: DAD/UV at 254 nm.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of Mobile Phase A and B to a final concentration of 0.1 mg/mL.

  • Gradient Program:

    • 0-2 min: 30% B

    • 2-12 min: 30% to 70% B

    • 12-14 min: 70% to 30% B

    • 14-18 min: 30% B (Re-equilibration)

Causality and Insights: The phosphate buffer at pH 2.8 ensures the pyridine nitrogen is consistently protonated and silanol activity is suppressed.[3] This method is highly robust but requires careful attention to buffer preparation and system flushing to prevent buffer precipitation, especially at high acetonitrile concentrations.[3]

Method B: MS-Compatible Mobile Phase on a Base-Deactivated Column

This modern approach uses a column with advanced surface chemistry to minimize silanol interactions, allowing for the use of a simpler, volatile mobile phase like formic acid.

Experimental Protocol:

  • Column: Base-deactivated C18 (or Polar-Embedded C18), 100 mm x 4.6 mm, 3 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in HPLC-grade Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 1.2 mL/min.

  • Detection: DAD/UV at 254 nm.

  • Column Temperature: 35 °C.

  • Injection Volume: 5 µL.

  • Sample Preparation: Dissolve the sample in a 70:30 mixture of Mobile Phase A and B to a final concentration of 0.1 mg/mL.

  • Gradient Program:

    • 0-1 min: 35% B

    • 1-6 min: 35% to 75% B

    • 6-7 min: 75% to 35% B

    • 7-9 min: 35% B (Re-equilibration)

Causality and Insights: The base-deactivated column has a much lower population of active silanol sites, significantly reducing the primary cause of peak tailing for basic compounds.[3] This allows the use of a weaker acid like formic acid to protonate the analyte. The method is faster due to the shorter column and higher flow rate, and the volatile mobile phase makes it fully compatible with mass spectrometry detection.[4][9]

Pillar 4: Performance Comparison & Data Analysis

The choice between methods often depends on the specific application (e.g., routine QC vs. impurity identification). Below is a table summarizing the expected performance characteristics of each method.

Performance ParameterMethod A (Standard C18)Method B (Base-Deactivated C18)Rationale & Objective
Retention Time (min) ~8.5~4.2Shorter run time increases throughput.
Tailing Factor (USP) 1.4 - 1.61.0 - 1.2A value closer to 1.0 indicates a more symmetrical peak.
Theoretical Plates > 5000> 7000Higher plate count indicates greater column efficiency.
Resolution (vs. Impurity) > 2.0> 2.5A value > 2.0 indicates baseline separation.
MS Compatibility NoYesVolatile mobile phases are required for MS.

Discussion: The data clearly illustrates the trade-offs. Method A is a reliable workhorse, providing adequate separation. However, the peak symmetry is compromised by tailing, a classic sign of secondary interactions. Method B demonstrates superior performance, with a significantly improved tailing factor and higher efficiency (theoretical plates), leading to better resolution in a shorter analysis time. Its MS compatibility is a crucial advantage for research and development where impurity identification is necessary.

Pillar 5: Method Validation According to ICH Q2(R2) Guidelines

Once a method is optimized, it must be validated to prove it is suitable for its intended purpose.[10] Validation is a regulatory requirement and ensures the integrity of the analytical data.[11] The International Council for Harmonisation (ICH) guideline Q2(R2) provides a framework for this process.[10][12]

Key validation parameters to be assessed include:

  • Specificity: The ability to unambiguously measure the analyte in the presence of impurities and degradation products.[12]

  • Linearity: Demonstrating a proportional relationship between analyte concentration and the detector signal over a defined range.[13]

  • Accuracy: The closeness of the measured value to the true value, often assessed by spike/recovery studies.[13]

  • Precision: The degree of scatter between a series of measurements, evaluated at different levels (repeatability, intermediate precision).[11]

  • Range: The interval between the upper and lower concentrations for which the method is shown to be accurate, precise, and linear.[11]

  • Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters (e.g., pH ±0.1, temperature ±2°C).[14]

Conclusion and Recommendations

Both Method A and Method B are capable of quantifying 2-(Bromomethyl)-5-methoxypyridine hydrochloride.

  • Method A is recommended for laboratories where existing instrumentation is standard, and the primary need is robust, routine quality control with a focus on assay and content uniformity.

  • Method B is the superior choice for method development and research environments. Its speed, improved peak shape, and compatibility with mass spectrometry provide greater flexibility and deeper analytical insight, making it ideal for impurity profiling and stability studies.

By understanding the physicochemical properties of the analyte and leveraging modern column technology, a highly efficient and robust HPLC method can be developed, ensuring the quality and consistency of this important chemical intermediate.

References

  • Analysis of some dosage forms containing pyridine derivatives using a cyclodextrin bonded stationary phase in HPLC. (1988). Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

  • HPLC Methods for analysis of Pyridine. (n.d.). HELIX Chromatography. Available at: [Link]

  • HPLC-UV Method Development for Highly Polar Impurities. (2025). Resolian. Available at: [Link]

  • HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column. (2024). SIELC Technologies. Available at: [Link]

  • Strategies to Enable and Simplify HPLC Polar Compound Separation. (2023). Separation Science. Available at: [Link]

  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. (2025). Waters Blog. Available at: [Link]

  • ICH Q2(R2) Guide: Analytical Method Validation Explained. (2026). IntuitionLabs. Available at: [Link]

  • Reverse Phase Chromatography Techniques. (2025). Chrom Tech, Inc. Available at: [Link]

  • METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. (2024). Zenodo. Available at: [Link]

  • Steps for HPLC Method Validation. (2024). Pharmaguideline. Available at: [Link]

  • Determination of Pyridine in Modified JP-4 VIA High Performance Liquid Chromatography (HPLC). (n.d.). DTIC. Available at: [Link]

  • Reversed Phase HPLC Method Development. (n.d.). Phenomenex. Available at: [Link]

  • ICH Guidelines for Analytical Method Validation Explained. (2025). AMSbiopharma. Available at: [Link]

  • Ich guidelines for validation final. (2016). Slideshare. Available at: [Link]

  • Separation of 2-Bromo-3-methoxypyridine on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. Available at: [Link]

  • 2-Bromo-5-methoxypyridine. (n.d.). PubChem. Available at: [Link]

  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. (n.d.). Acta Poloniae Pharmaceutica. Available at: [Link]

  • Development and validation of a stability indicating RP-HPLC-DAD method for the determination of bromazepam. (2021). PLOS ONE. Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2-(Bromomethyl)-5-methoxypyridine hydrochloride

Topic: Executive Safety Summary From the Desk of the Senior Application Scientist: Handling 2-(Bromomethyl)-5-methoxypyridine hydrochloride requires a shift in mindset from standard organic synthesis to high-potency cont...

Author: BenchChem Technical Support Team. Date: February 2026

Topic:

Executive Safety Summary

From the Desk of the Senior Application Scientist: Handling 2-(Bromomethyl)-5-methoxypyridine hydrochloride requires a shift in mindset from standard organic synthesis to high-potency containment . This compound features a reactive bromomethyl moiety attached to a pyridine ring. Structurally, this motif acts as a potent alkylating agent and a severe lachrymator .

The presence of the hydrochloride salt implies two critical stability factors:

  • Hygroscopicity: It will readily absorb atmospheric moisture, leading to hydrolysis that releases corrosive hydrogen chloride (HCl) and hydrogen bromide (HBr) gases.

  • Acidity: Solutions will be acidic and corrosive to mucous membranes.

Core Hazard Profile:

  • Primary: Skin Corrosion/Burns (Category 1B) and Serious Eye Damage (Category 1) .

  • Secondary: Lachrymator (induces severe tearing and respiratory distress at low concentrations).

  • Long-term: Suspected Carcinogen/Mutagen due to alkylating capability (reacts with DNA nucleophiles).

Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for this compound. The following matrix prescribes the required gear based on the "Barrier of Failure" principle—assuming the primary containment (fume hood) could fail.

Protection ZoneRecommended EquipmentTechnical Rationale
Respiratory Fume Hood (Mandatory) Zero-tolerance for open-bench handling. The lachrymatory effect is immediate. If hood failure occurs, use a Full-Face Respirator with Multi-Gas (Organic Vapor/Acid Gas) cartridges (e.g., 3M 60923). N95 masks provide NO protection against these vapors.
Ocular Chemical Splash Goggles Safety glasses with side shields are inadequate because they allow vapors to bypass the lens. Goggles must form a seal around the eyes to prevent lachrymatory vapor ingress.
Dermal (Hands) Double Gloving Protocol Inner Layer: 4-mil Nitrile (inspection layer).Outer Layer: 5-8 mil Nitrile or Silver Shield® (Laminate) .Rationale: Alkyl halides can permeate thin nitrile. Silver Shield offers >4h breakthrough time for similar alkylating agents.
Body Tyvek® Lab Coat / Apron Standard cotton coats absorb liquids and hold the alkylating agent against the skin. A chemical-resistant apron (rubber or Tyvek) prevents saturation during spills.

Operational Protocol: Safe Handling Workflow

This protocol is designed to isolate the operator from the compound at every stage.

Phase A: Storage & Transport
  • Condition: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). The hydrochloride salt is prone to hydrolysis; moisture ingress will degrade the reagent and pressurize the vial with acid gas.

  • Transport: Never transport the glass vial alone. Place the vial inside a secondary, unbreakable plastic container (e.g., a Nalgene jar) containing a desiccant packet before moving it from the fridge to the hood.

Phase B: Weighing & Solubilization
  • Static Control: Use an anti-static gun on the weighing boat and spatula. Static discharge can disperse the fine powder, creating an invisible lachrymatory aerosol.

  • The "Solvent-First" Rule:

    • Tare the weighing vessel.

    • Add the solid reagent.

    • Do not add solvent directly onto the solid with force. Gently run the solvent down the side of the vessel to avoid "puffing" the powder into the air.

    • Note: Dissolution is often endothermic but can generate HCl fumes. Keep the sash low.

Phase C: Decontamination (Quenching)

Never dispose of reactive alkyl halides directly. You must chemically destroy the alkylating potential.

  • Quench Solution: 10% Aqueous Ammonium Hydroxide (

    
    ) or 5% Sodium Thiosulfate (
    
    
    
    ).
  • Mechanism: These nucleophiles react rapidly with the bromomethyl group, displacing the bromide and forming a non-toxic amine or thiosulfate adduct.

Visualizations

Figure 1: Safe Handling Workflow

A logical flow minimizing exposure during the transition from storage to reaction.

SafeHandling Storage Storage (2-8°C, Argon) Transport Transport (Secondary Container) Storage->Transport Desiccated Weighing Weighing (Fume Hood Only) Transport->Weighing Anti-static Reaction Reaction Setup (Add Solvent Gently) Weighing->Reaction Sash Low Quench Decontamination (NH4OH / Thiosulfate) Reaction->Quench Post-Exp Disposal Waste Disposal (Halogenated) Quench->Disposal pH Neutral

Figure 2: PPE Decision Logic

Select the correct barrier based on the operation scale.

PPE_Logic Start Operation Type Scale_Small < 100 mg (Weighing/Aliquot) Start->Scale_Small Scale_Large > 100 mg or Stock Solution Start->Scale_Large PPE_Basic Standard PPE: Nitrile (Double) + Goggles + Lab Coat Scale_Small->PPE_Basic PPE_High High Hazard PPE: Silver Shield Gloves + Apron + Face Shield + Goggles Scale_Large->PPE_High

Emergency Response Procedures

In case of Spills:

  • Evacuate: Immediate area. The lachrymatory effect will warn you instantly.

  • Isolate: Close the fume hood sash completely.

  • Neutralize: Do not wipe with paper towels (this spreads the vapor). Cover the spill with vermiculite soaked in 10% Sodium Thiosulfate solution. Let it sit for 20 minutes to quench the alkylating agent before cleanup.

In case of Exposure:

  • Eyes: Flush immediately with water for 15 minutes .[1][2] Force eyelids open. Do not rub.

  • Skin: Wash with soap and water.[1][2][3] Do not use alcohol (ethanol/IPA), as this increases skin permeability and drives the alkylating agent deeper into the dermis.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 564209, 2-(Bromomethyl)pyridine. Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington (DC): National Academies Press (US); 2011. Retrieved from [Link]

Sources

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Precursor scoring Relevance Heuristic
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Bromomethyl)-5-methoxypyridine hydrochloride
Reactant of Route 2
Reactant of Route 2
2-(Bromomethyl)-5-methoxypyridine hydrochloride
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